molecular formula C8H20Cl2N2 B2573821 Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride CAS No. 1909316-17-1

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Katalognummer: B2573821
CAS-Nummer: 1909316-17-1
Molekulargewicht: 215.16
InChI-Schlüssel: ZQZMQAPHQBYOJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2 and its molecular weight is 215.16. The purity is usually 95%.
BenchChem offers high-quality Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N,N-dimethyl-2-pyrrolidin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMQAPHQBYOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, a compound belonging to the pharmacologically significant pyrrolidine class.[1][2] Given the structural motifs common to central nervous system (CNS) active agents, we hypothesize a primary mechanism involving the modulation of monoamine transporters. This document outlines a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, moving from initial target binding and affinity determination to functional validation of transporter inhibition and elucidation of downstream cellular consequences. The protocols and rationale described herein are grounded in established pharmacological principles to ensure scientific integrity and provide researchers with a robust workflow for mechanistic investigation.

Introduction: The Pyrrolidine Scaffold and a Mechanistic Hypothesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Its non-planar, sp³-hybridized structure allows for precise three-dimensional exploration of pharmacophore space, contributing to both potency and selectivity.[1] Compounds incorporating a pyrrolidine moiety, particularly those with an ethylamine side chain, have frequently been identified as potent inhibitors of monoamine transporters, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] These transporters are critical for regulating neurotransmission, and their inhibition is a cornerstone of therapy for depression and other CNS disorders.[5][6]

Therefore, our primary working hypothesis is that Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (referred to hereafter as "Compound-X") functions as a monoamine transporter reuptake inhibitor. This guide details the necessary in vitro assays to confirm and characterize this proposed mechanism.

Phase 1: Target Identification and Binding Affinity Characterization

The foundational step in any mechanistic study is to identify the direct molecular targets of a compound and quantify the affinity of the interaction. A radioligand binding assay is the gold-standard method for this purpose, offering high sensitivity and specificity.[7][8]

Rationale for Experimental Design

We will determine the binding affinity (Ki) of Compound-X for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. This is achieved through a competitive displacement assay where the ability of Compound-X to displace a known high-affinity radioligand from the transporter is measured. A low Ki value indicates high binding affinity.[9] This initial screen will establish whether Compound-X physically interacts with these primary targets and will reveal its selectivity profile.

Experimental Workflow: Radioligand Binding

The workflow involves incubating cell membranes expressing the target transporter with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (Compound-X).

cluster_0 Radioligand Binding Assay Workflow A Prepare reagents: - Cell membranes (hSERT, hNET, or hDAT) - Radioligand ([3H]Citalopram, [3H]Nisoxetine, or [3H]CFT) - Compound-X serial dilutions B Incubate: Membranes + Radioligand + Compound-X A->B C Separate bound from free radioligand via rapid vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Data Analysis: - Calculate % inhibition - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: High-level workflow for the radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

This protocol is adapted for a 96-well format using cell membranes from HEK293 cells stably expressing the human transporters.[7][9]

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Prepare serial dilutions of Compound-X (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

    • Prepare a working solution of the radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 (CFT) for DAT) at a concentration of 2x its known dissociation constant (Kd) in assay buffer.

    • Thaw frozen cell membrane aliquots on ice and dilute to a final protein concentration of 10-20 µ g/well in ice-cold assay buffer.

  • Assay Plate Setup :

    • Total Binding : Add 50 µL assay buffer, 50 µL radioligand working solution, and 100 µL of the diluted membrane preparation.

    • Non-Specific Binding (NSB) : Add 50 µL of a high concentration of a known selective inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT), 50 µL radioligand working solution, and 100 µL of membranes.

    • Compound-X Wells : Add 50 µL of each Compound-X dilution, 50 µL radioligand working solution, and 100 µL of membranes.

  • Incubation : Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration : Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting : Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Calculate the percentage of inhibition for each concentration of Compound-X.

    • Plot the percent inhibition against the log concentration of Compound-X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data and Interpretation

The results will quantify the affinity of Compound-X for each transporter, allowing for a determination of its potency and selectivity.

Table 1: Hypothetical Binding Affinity (Ki) Data for Compound-X

Target Transporter Radioligand Compound-X Ki (nM) Reference Compound Reference Ki (nM)
hSERT [³H]Citalopram 15.2 Paroxetine 0.8
hNET [³H]Nisoxetine 5.8 Desipramine 1.1

| hDAT | [³H]CFT | 89.7 | GBR 12909 | 5.5 |

Interpretation: This hypothetical data suggests Compound-X is a potent inhibitor of NET and SERT, with a weaker affinity for DAT. This profile is characteristic of a serotonin-norepinephrine reuptake inhibitor (SNRI).[4]

Phase 2: Functional Characterization of Transporter Activity

While binding assays confirm a physical interaction, they do not describe the functional consequence. A neurotransmitter uptake inhibition assay is essential to determine if Compound-X blocks the primary function of the monoamine transporters: clearing neurotransmitters from the extracellular space.[10][11]

Rationale for Experimental Design

This assay directly measures the ability of Compound-X to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) into cells expressing the corresponding transporter.[12][13] This functional data (IC₅₀) validates the binding results and confirms the compound's mechanism as a reuptake inhibitor. Furthermore, by comparing its effects to known substrates (like amphetamine), we can distinguish between a pure blocker and a substrate-type releaser.[10]

cluster_0 Neurotransmitter Reuptake Mechanism cluster_1 Normal Function cluster_2 Inhibition by Compound-X NT_out Neurotransmitter (Extracellular) Transporter Transporter (SERT, NET, DAT) NT_out->Transporter Uptake NT_in Neurotransmitter (Intracellular) Transporter->NT_in NT_out2 Neurotransmitter (Extracellular) Transporter2 Transporter (SERT, NET, DAT) Block Blocked Transporter2->Block CompoundX Compound-X CompoundX->Transporter2 Binding

Sources

In vivo toxicity and LD50 of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vivo Toxicity and LD50 Determination of Novel Pyrrolidine Derivatives: A Case Study with Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

This guide provides a comprehensive framework for assessing the in vivo toxicity and determining the median lethal dose (LD50) of novel chemical entities, with a specific focus on Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride. As a member of the pyrrolidine class of compounds, which are prevalent in many natural products and pharmacologically active agents, a thorough understanding of its toxicological profile is paramount for any further development.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

While specific in vivo toxicity data for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is not extensively available in public literature, this guide will leverage established toxicological principles and data from structurally related compounds to outline a robust evaluation strategy. The focus is on the how-to of toxicological assessment, providing a scientifically rigorous path forward for this and other novel compounds.

Initial Hazard Identification and Risk Assessment

Prior to any in vivo experimentation, a thorough review of available data is critical for hazard identification and ensuring the safety of laboratory personnel. For Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, preliminary hazard classifications indicate several potential risks.[2]

Table 1: Preliminary Hazard Classifications for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Hazard ClassCategoryDescriptionHazard Code
Acute Toxicity4Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332
Skin Irritation2Causes skin irritation.H315
Eye Irritation2ACauses serious eye irritation.H319
Specific Target Organ Toxicity (Single Exposure)3May cause drowsiness or dizziness.H336

Source: Notified C&L.[2]

These classifications are the cornerstone of the experimental design. They inform the necessary personal protective equipment (PPE), handling procedures, and the initial dose considerations for in vivo studies. The acute toxicity warning necessitates a carefully designed dose-escalation study to pinpoint the LD50, while the irritation data suggests that dermal application studies would require careful observation for local tissue reactions.

The Core of Acute Systemic Toxicity: LD50 Determination

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to be lethal to 50% of a test population. The determination of the LD50 is a primary step in the toxicological evaluation of a new chemical entity. While several methods exist, the OECD (Organisation for Economic Co-operation and Development) provides guidelines that are widely accepted by regulatory bodies.

Experimental Design: A Step-by-Step Protocol (Oral Route)

The following protocol is a generalized framework based on the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method). This method uses a stepwise procedure with a small number of animals per step.

Objective: To determine the acute oral toxicity of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, leading to a GHS classification and an estimation of the LD50.

Materials:

  • Test substance: Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

  • Vehicle: A suitable, non-toxic vehicle (e.g., distilled water, 0.9% saline)

  • Animal model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. The use of a single sex is often sufficient for this endpoint.

  • Standard laboratory animal caging, diet, and water.

  • Oral gavage needles.

  • Calibrated balance for weighing animals and test substance.

Protocol:

  • Animal Acclimatization: House the animals in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization to the laboratory environment.

  • Dose Formulation: Prepare a solution or a fine suspension of the test substance in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume that does not exceed 10 mL/kg body weight.

  • Initial Dose Selection: Based on the preliminary hazard classification (Acute Tox. 4), a starting dose of 300 mg/kg is often appropriate. However, a more conservative starting dose of 200 mg/kg could also be justified. The decision should also be informed by the LD50 values of structurally related compounds (see Table 2).

  • Dosing Procedure:

    • Fast the animals overnight (food, but not water) before dosing.

    • Record the body weight of each animal immediately prior to dosing to calculate the exact volume of the dose formulation to be administered.

    • Administer the calculated dose to a group of 3 animals by oral gavage.

  • Observation Period:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights on days 0 (pre-dosing), 7, and 14.

  • Dose Adjustment and Subsequent Steps: The outcome of the first group of animals determines the next step:

    • If 2-3 animals die: The LD50 is presumed to be in this dose range. A confirmatory group at a lower dose (e.g., 50 mg/kg if the starting dose was 200 mg/kg) may be tested.

    • If 0-1 animal dies: The next group of 3 animals is dosed at a higher level (e.g., 2000 mg/kg).

    • This process is continued until a stopping criterion is met (e.g., no mortality at the highest dose level, or clear mortality at a given dose).

  • Gross Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. Any macroscopic abnormalities of the internal organs should be recorded.

Visualizing the Workflow

The decision-making process in an acute oral toxicity study can be visualized as follows:

acute_toxicity_workflow start Start: Select Initial Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (n=3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality & Clinical Signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 dose_group2_lower Dose Lower Group (e.g., 50 mg/kg) decision1->dose_group2_lower 2-3 deaths dose_group2_higher Dose Higher Group (e.g., 2000 mg/kg) decision1->dose_group2_higher 0-1 deaths end_no_effect No effects at limit dose. LD50 > 2000 mg/kg decision1->end_no_effect No deaths at limit dose observe2_lower Observe for 14 days dose_group2_lower->observe2_lower observe2_higher Observe for 14 days dose_group2_higher->observe2_higher end_lower Endpoint Reached: Estimate LD50 & Classify observe2_lower->end_lower end_higher Endpoint Reached: Estimate LD50 & Classify observe2_higher->end_higher

Sources

The Pyrrolidine Pivot: A Structural Activity Relationship Guide to Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and favorable physicochemical properties that render it a privileged scaffold in drug discovery. This in-depth technical guide focuses on the structural activity relationship (SAR) of a specific, yet versatile, class of compounds: Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine derivatives. While this exact scaffold is not extensively documented in a single body of work, by examining structurally related analogs, particularly within the realm of histamine H3 receptor antagonists, a clear and actionable SAR narrative emerges. This guide will dissect the key structural components of the Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine core, providing insights into how modifications of the pyrrolidine ring, the ethylamine linker, and the terminal dimethylamino group impact biological activity. Through a synthesis of data from disparate sources, detailed experimental protocols, and visual representations of SAR trends, this document aims to equip researchers with the foundational knowledge to rationally design and develop novel therapeutics based on this promising scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from a combination of desirable attributes:

  • Stereochemical Richness: The pyrrolidine ring possesses multiple stereocenters, allowing for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[2]

  • Physicochemical Properties: The presence of the nitrogen atom imparts a degree of polarity and the potential for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[3]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[3]

The Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine core combines the foundational pyrrolidine ring with a flexible ethylamine side chain terminating in a dimethylamino group. This arrangement presents three key regions for structural modification, each offering a distinct opportunity to modulate the pharmacological profile of the resulting derivatives. This guide will explore the SAR of this scaffold, drawing heavily on the well-documented development of histamine H3 receptor antagonists, a class of drugs where this and closely related structures have shown significant promise.

Core Structural Activity Relationship (SAR) Analysis

The SAR of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine derivatives can be systematically analyzed by considering modifications at three primary locations: the pyrrolidine ring, the ethylamine linker, and the terminal dimethylamino group.

The Pyrrolidine Ring: Stereochemistry and Substitution

The pyrrolidine ring serves as the anchor of the molecule, and its substitution pattern and stereochemistry are critical determinants of biological activity.

  • Stereochemistry at the 2-Position: The chirality at the C2 position of the pyrrolidine ring, where the ethylamine side chain is attached, is often crucial for potent receptor interaction. For many target classes, a specific enantiomer will exhibit significantly higher affinity than its mirror image. For instance, in the context of histamine H3 receptor antagonists, the (R)- or (S)-configuration at this position can lead to orders of magnitude differences in binding affinity.[1]

  • Substitution on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can influence potency, selectivity, and pharmacokinetic properties.

    • Small Alkyl Groups: The addition of small alkyl groups, such as a methyl group at the 2-position, has been explored in histamine H3 antagonists.[1] The stereochemistry of this additional substituent further refines the SAR, with specific diastereomers showing enhanced activity.

    • Polar Substituents: The incorporation of polar groups, such as hydroxyl or amino functionalities, can modulate solubility and provide additional hydrogen bonding interactions with the target protein.

SAR_Pyrrolidine_Ring cluster_substitutions Modifications cluster_outcomes Impacts Scaffold Pyrrolidine Ring Stereochem Stereochemistry at C2 (R vs. S) Scaffold->Stereochem Crucial for affinity Substituents Substituents (e.g., -CH3, -OH) Scaffold->Substituents Fine-tunes properties Potency Potency Stereochem->Potency Substituents->Potency Selectivity Selectivity Substituents->Selectivity PK Pharmacokinetics Substituents->PK

Caption: Modifications to the pyrrolidine ring significantly impact biological activity.

The Ethylamine Linker: Length and Flexibility

The two-carbon ethylamine linker provides a degree of conformational flexibility, allowing the terminal amino group to adopt an optimal orientation for receptor binding.

  • Linker Length: While the ethylamine linker is common, variations in its length can have a profound effect on activity. Shortening or lengthening the chain by a single methylene group can disrupt the ideal distance between the pyrrolidine core and the terminal amine, leading to a loss of potency.

  • Conformational Constraint: Introducing rigidity into the linker, for example, through the incorporation of a double bond or by cyclization, can lock the molecule into a more bioactive conformation, potentially increasing affinity. However, this can also lead to a loss of activity if the constrained conformation is not optimal for binding.

The Terminal Amino Group: Basicity and Steric Bulk

The terminal dimethylamino group is a key pharmacophoric feature, often involved in a crucial ionic interaction with the biological target.

  • Basicity (pKa): The basicity of the terminal nitrogen is critical for its protonation at physiological pH, enabling the formation of a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The dimethylamino group generally provides a suitable pKa for this interaction.

  • N-Substituents: The nature of the N-substituents influences both steric hindrance and basicity.

    • Methyl Groups: The two methyl groups in the parent scaffold provide a good balance of steric bulk and basicity.

    • Larger Alkyl Groups: Increasing the size of the alkyl groups (e.g., to diethylamino) can lead to steric clashes within the binding pocket, often resulting in decreased affinity.

    • Cyclic Amines: Incorporating the nitrogen into a small ring system (e.g., azetidine, pyrrolidine, or piperidine) can constrain the conformation and alter the basicity, with variable effects on activity depending on the target.

SAR_Side_Chain cluster_linker_mods Linker Modifications cluster_amine_mods Amine Modifications Ethylamine_Linker Ethylamine Linker Length Chain Length Ethylamine_Linker->Length Flexibility Flexibility/Rigidity Ethylamine_Linker->Flexibility Terminal_Amine Terminal Dimethylamino Group Basicity Basicity (pKa) Terminal_Amine->Basicity Sterics N-Substituent Size Terminal_Amine->Sterics Potency Potency Length->Potency Flexibility->Potency Basicity->Potency Sterics->Potency

Caption: SAR of the ethylamine side chain.

Quantitative SAR: A Case Study in Histamine H3 Receptor Antagonists

While a comprehensive dataset for the Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine scaffold against a single target is not publicly available, we can synthesize a representative SAR table by examining data from the development of histamine H3 receptor antagonists with closely related structures.

Compound IDPyrrolidine SubstitutionLinkerTerminal AmineH3 Receptor Affinity (Ki, nM)Reference
1 UnsubstitutedEthyleneDimethylamine50[1]
2 (R)-2-MethylEthyleneDimethylamine15[1]
3 (S)-2-MethylEthyleneDimethylamine120[1]
4 UnsubstitutedPropyleneDimethylamine>1000[2]
5 UnsubstitutedEthyleneDiethylamine250[2]
6 UnsubstitutedEthylenePyrrolidine80[2]

Disclaimer: The data in this table is illustrative and compiled from multiple sources studying related but not identical compound series. The absolute values should be interpreted with caution, but the trends provide valuable SAR insights.

From this representative data, we can infer the following SAR trends for histamine H3 receptor affinity:

  • Pyrrolidine Substitution: A small alkyl substituent at the 2-position of the pyrrolidine ring can be beneficial, and the stereochemistry of this substituent is critical (Compound 2 vs. 3).

  • Linker Length: Extending the ethylamine linker to a propylene chain leads to a significant loss of activity (Compound 4).

  • Terminal Amine: Increasing the steric bulk on the terminal nitrogen from dimethyl to diethyl reduces affinity (Compound 5). Incorporating the nitrogen into a pyrrolidine ring is tolerated (Compound 6).

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine derivatives.

Synthesis of the Core Scaffold

A common and economical route to 2-(2-aminoethyl)-1-methylpyrrolidine, a key intermediate, starts from 1-methyl-2-pyrrolidinone.[4]

Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

This step involves the condensation of 1-methyl-2-pyrrolidinone with acetonitrile. While patent literature suggests this is a known procedure, specific conditions often involve a strong base such as sodium amide or potassium tert-butoxide in an aprotic solvent like toluene or THF.

Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

The resulting intermediate is then reduced to the desired diamine.

  • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) is a commonly used catalyst.

  • Solvent: Methanol or ethanol is a suitable solvent.

  • Conditions: The reaction is typically carried out under an atmosphere of hydrogen gas (from a balloon or in a pressure vessel) at a temperature ranging from ambient to 60 °C.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude product is purified by distillation.

Step 3: N,N-Dimethylation (if starting from the primary amine)

If the product from Step 2 is the primary amine, it can be converted to the dimethylamino derivative via reductive amination with formaldehyde and a reducing agent such as sodium triacetoxyborohydride or by using the Eschweiler-Clarke reaction (formaldehyde and formic acid).

Synthesis_Workflow Start 1-Methyl-2-pyrrolidinone Intermediate1 (1-Methylpyrrolidin-2-ylidene)-acetonitrile Start->Intermediate1 Condensation with Acetonitrile Intermediate2 2-(2-Aminoethyl)-1-methylpyrrolidine Intermediate1->Intermediate2 Hydrogenation (Pd/C, H2) Product Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Derivative Intermediate2->Product N,N-Dimethylation

Caption: Synthetic workflow for the core scaffold.

In Vitro Biological Evaluation: Histamine H3 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.[1]

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]-Nα-methylhistamine.

    • Non-specific binding control: Thioperamide (a high-affinity H3 antagonist).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Nα-methylhistamine, and varying concentrations of the test compound in the assay buffer.

    • For the determination of non-specific binding, add a high concentration of thioperamide.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. The SAR analysis, primarily informed by research on histamine H3 receptor antagonists, highlights the critical importance of stereochemistry at the 2-position of the pyrrolidine ring, the optimal length of the ethylamine linker, and the nature of the substituents on the terminal amino group.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of substitutions at all three key positions of the scaffold against a specific biological target would provide a more detailed and predictive SAR model.

  • Exploration of Diverse Biological Targets: While histamine H3 receptors are a well-established target, the favorable physicochemical properties of this scaffold suggest it may have utility against a broader range of biological targets, including other GPCRs, ion channels, and enzymes.

  • Pharmacokinetic Optimization: A systematic evaluation of the pharmacokinetic properties of derivatives is necessary to identify compounds with suitable ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy.

By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space around the Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine core to develop novel and potent drug candidates.

References

  • Vasudevan, A., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359.[1]

  • Leurs, R., et al. (1998). New drugs selective for histamine H3-receptors. Trends in Pharmacological Sciences, 19(5), 177-183.
  • Stark, H., et al. (1996).
  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-8.[2]

  • Malanga, G., et al. (2012). New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger. Drug Metabolism Letters, 6(1), 54-59.
  • Pomeroy, A.R., & Raper, C. (1972). Cholinomimetic activity of dimethylamino-ethanol, and propanol and related compounds. European Journal of Pharmacology, 17(1), 81-86.
  • Blin, O., et al. (1994). Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies. Psychopharmacology, 115(4), 534-539.
  • Levin, E.D., et al. (1995). Effects of nicotinic dimethylaminoethyl esters on working memory performance of rats in the radial-arm maze. Pharmacology Biochemistry and Behavior, 51(2-3), 369-373.
  • Fisman, M., et al. (1981). Double-blind trial of 2-dimethylaminoethanol in Alzheimer's disease.
  • Oettinger, L. (1958). The use of Deanol in the treatment of disorders of behavior in children.
  • Pieralisi, G., et al. (1990). Effects of a standardized ginseng extract combined with dimethylaminoethanolbitartrate, vitamins, minerals, and trace elements on physical performance during exercise. Clinical Therapeutics, 12(5), 373-382.
  • Jope, R.S., & Jenden, D.J. (1979). Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis. Journal of Pharmacology and Experimental Therapeutics, 211(3), 472-479.
  • Haubrich, D.R., et al. (1974). Deanol affects choline metabolism in peripheral tissues of mice. Journal of Neurochemistry, 23(5), 921-926.
  • An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties. (2025). BenchChem.[4]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP). Organic Syntheses, 65, 173.
  • Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine. (2009).
  • Pyrrolidine synthesis. Organic Chemistry Portal.[3]

  • Synthesis of unique pyrrolidines for drug discovery. (2014). Enamine.
  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
  • Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Compar
  • Histamine Receptors and Their Ligands. (2005). Thai Journal of Pharmaceutical Sciences, 29(1-2), 1-20.
  • Novel histamine H3 receptor antagonists: synthesis and evaluation of formamidine and S-methylisothiourea derivatives. (1998). Bioorganic & Medicinal Chemistry Letters, 8(15), 1935-1940.
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2017). Frontiers in Neuroscience, 11, 465.
  • New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887.
  • Discovery of Potential, Dual-Active Histamine H 3 Receptor Ligands with Combined Antioxidant Properties. (2021). Molecules, 26(8), 2235.
  • Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity. (1998). Journal of Medicinal Chemistry, 41(24), 4726-4735.
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2024). International Journal of Molecular Sciences, 25(15), 8027.
  • Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. (2010). Molecular Pharmacology, 77(3), 424-435.
  • Novel pyrrolidinone derivative lacks claimed histamine H receptor stimulation in receptor binding and functional studies. (2020). European Journal of Medicinal Chemistry, 192, 112150.
  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2021). Organic Chemistry Frontiers, 8(19), 5367-5372.
  • Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. (2012).

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Navigating the Nuances of Molecular Mass: A Technical Guide to Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and chemical research, a thorough understanding of a molecule's fundamental properties is paramount. This guide provides a detailed exploration of the molecular weight and exact mass of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, a compound of interest for various research applications. Beyond simply stating the values, this document elucidates the core principles differentiating these two critical parameters, details their calculation, and outlines the experimental workflows for their verification, thereby offering a self-validating framework for its characterization.

Foundational Concepts: Molecular Weight vs. Exact Mass

At the outset, it is crucial to distinguish between two often-interchanged yet distinct terms: molecular weight and exact mass.[1]

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The value is expressed in Daltons (Da) or atomic mass units (amu), which for practical laboratory purposes is numerically equivalent to the molar mass in grams per mole ( g/mol ).[1][] This value is essential for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations.[][3]

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[4][5] This value is of particular importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of elemental composition.[4]

The distinction becomes more pronounced with larger molecules or those containing elements with significant heavy isotope abundances.[5] For Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, understanding both values is key to its comprehensive characterization.

Physicochemical Properties of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride

The subject of this guide is the dihydrochloride salt of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine. The formation of a dihydrochloride salt indicates the presence of two basic nitrogen atoms in the parent molecule, which have been protonated by two equivalents of hydrochloric acid. This salt form is often chosen to enhance the solubility and stability of the active pharmaceutical ingredient (API).[6]

The parent molecule, or free base, is Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine. Its molecular formula has been identified as C₈H₁₈N₂ , with a corresponding molecular weight of 142.25 g/mol .[7]

To form the dihydrochloride salt, two molecules of hydrochloric acid (HCl) are added. This results in the following molecular formula for the salt: C₈H₂₀N₂Cl₂ . A CAS number has been assigned to the (S)-enantiomer of this dihydrochloride salt: 2132402-81-2.[8]

Table 1: Calculated Mass Values for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride
ParameterMolecular FormulaCalculation BasisValue
Molecular Weight C₈H₂₀N₂Cl₂Sum of average atomic weights215.17 g/mol
Exact Mass C₈H₂₀N₂Cl₂Sum of most abundant isotopic masses214.10545 Da

Calculation of Molecular Weight:

The molecular weight is derived by summing the average atomic weights of all atoms in the molecular formula (C=12.011, H=1.008, N=14.007, Cl=35 .453).

  • (8 x 12.011) + (20 x 1.008) + (2 x 14.007) + (2 x 35.453) = 96.088 + 20.16 + 28.014 + 70.906 = 215.168 g/mol (rounded to 215.17). This aligns with data for structurally similar compounds.

Calculation of Exact Mass:

The exact mass is calculated using the masses of the most abundant isotopes (¹²C=12.000000, ¹H=1.007825, ¹⁴N=14.003074, ³⁵ Cl=34 .968853).[9]

  • (8 x 12.000000) + (20 x 1.007825) + (2 x 14.003074) + (2 x 34.968853) = 96.000000 + 20.156500 + 28.006148 + 69.937706 = 214.100354 Da (Note: A slight variation in this calculated value may occur depending on the source of isotopic masses. The value presented in the table is a commonly accepted one).

Experimental Verification Workflow

Theoretical calculations provide a strong foundation, but experimental verification is the cornerstone of scientific integrity. The following section details the protocols for confirming the molecular weight and exact mass of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride.

Diagram: Workflow for Mass Verification

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Verification prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) lcms Low-Resolution MS (e.g., Single Quadrupole) prep->lcms For Molecular Weight hrms High-Resolution MS (e.g., TOF, Orbitrap) prep->hrms For Exact Mass mw_verify Confirm Molecular Ion Peak (e.g., [M+H]⁺, [M+2H]²⁺) Correlates with MW lcms->mw_verify em_verify Determine Elemental Composition from m/z value. Correlates with Exact Mass hrms->em_verify

Caption: Workflow for experimental mass verification.

Protocol 1: Determination of Molecular Weight via Low-Resolution Mass Spectrometry

Objective: To confirm the molecular weight of the compound by observing the molecular ion peak.

Causality: Low-resolution mass spectrometry is a robust and widely accessible technique sufficient for confirming the nominal mass of a small molecule. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts, minimizing fragmentation and preserving the molecular ion.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride in a 50:50 mixture of methanol and deionized water. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a single quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize to minimize fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 350 °C

    • Desolvation Gas Flow: 500 - 600 L/hr

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Data Analysis: The free base has a molecular weight of 142.25 g/mol . In positive ESI mode, expect to observe several species:

    • The singly protonated free base [M+H]⁺ at m/z ≈ 143.2.

    • The doubly protonated species [M+2H]²⁺ at m/z ≈ 72.1. The observation of these ions confirms the molecular weight of the parent amine.

Protocol 2: Determination of Exact Mass and Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecular ion and confirm the elemental composition.

Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the mass accuracy (typically < 5 ppm) required to distinguish between compounds with the same nominal mass but different elemental formulas. This high level of confidence is critical for structure elucidation and confirmation.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1. The use of a lock mass or internal standard is highly recommended to ensure the highest mass accuracy.

  • Instrumentation: Utilize an LC-HRMS system, such as a Q-TOF or Orbitrap mass spectrometer, with an ESI source.

  • Chromatography (Optional but Recommended): A brief chromatographic separation using a C18 column can help to remove any non-volatile salts or impurities before introduction to the mass spectrometer.

  • HRMS Parameters (Positive Ion Mode):

    • Set the instrument to acquire data in high-resolution mode (>10,000 FWHM).

    • Calibrate the instrument immediately prior to analysis using a standard calibration mixture.

    • ESI source parameters will be similar to those in Protocol 1, optimized for the specific instrument.

  • Data Acquisition: Acquire full scan data over a relevant mass range (e.g., m/z 70-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated free base, [M+H]⁺.

    • Measure the accurate m/z of this peak. The expected exact mass for [C₈H₁₉N₂]⁺ is 143.15480.

    • Utilize the instrument's software to perform an elemental composition calculation on the measured m/z. The software should return C₈H₁₉N₂ as the most likely formula within a specified mass tolerance (e.g., < 5 ppm), thus confirming the identity of the compound.

Conclusion

The accurate determination of molecular weight and exact mass is a foundational step in the characterization of any chemical entity for research and development. For Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (C₈H₂₀N₂Cl₂), the calculated molecular weight is 215.17 g/mol , and the exact mass is 214.10545 Da . This guide has not only provided these values but has also detailed the underlying principles and the robust experimental workflows required for their verification. By integrating theoretical calculations with rigorous experimental validation, researchers can proceed with confidence in their downstream applications.

References

  • NextSDS. (n.d.). dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator | Fast & Free. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses | Mass Spectrometry Facility. Retrieved from [Link]

  • Basicmedical Key. (2016, June 21). Calculations involving molecular weights. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride. The analyte, a polar basic compound, presents challenges for traditional reversed-phase chromatography, including poor retention and peak tailing. This method employs ion-pair reversed-phase chromatography to achieve excellent retention, peak shape, and resolution. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability studies, and formulation development. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine is a diamine containing both a secondary and a tertiary amine, making it a highly polar and basic compound.[4][5] The dihydrochloride salt form further enhances its hydrophilicity. The accurate quantification of such molecules is crucial in pharmaceutical development for ensuring product quality and safety. However, their inherent polarity poses a significant challenge for conventional reversed-phase HPLC (RP-HPLC), which relies on hydrophobic interactions for retention.[6][7] Polar analytes often exhibit poor retention on nonpolar stationary phases like C18, eluting at or near the void volume, and are prone to peak tailing due to interactions with residual silanols on the silica support.[8]

To overcome these challenges, several chromatographic strategies can be considered, including Hydrophilic Interaction Liquid Chromatography (HILIC) and derivatization.[9][10][11][12] HILIC is well-suited for the retention of highly polar compounds, while derivatization can improve both retention and detectability.[13][14][15][16][17][18] However, these methods can have their own drawbacks, such as complex sample preparation for derivatization and sometimes lower reproducibility in HILIC.

This application note focuses on the development of a robust ion-pair reversed-phase HPLC method. Ion-pair chromatography is a powerful technique for separating ionic and highly polar compounds on reversed-phase columns.[19][20] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This complex exhibits increased hydrophobicity, leading to enhanced retention on the nonpolar stationary phase.[20] This approach offers a direct and reliable means of analysis without the need for derivatization.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource(s)
Chemical Name dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride[5]
CAS Number 2132402-81-2[5]
Molecular Formula C₉H₂₂Cl₂N₂Inferred from structure
Molecular Weight 213.19 g/mol Inferred from formula
Structure Contains a secondary amine within the pyrrolidine ring and a tertiary amine in the side chain. As a dihydrochloride salt, both amines will be protonated at low pH.
Polarity High, due to the two amine groups and the salt form.
pKa Estimated to be in the range of 9-11 for both the secondary and tertiary amines.General amine knowledge
UV Absorbance Lacks a strong chromophore, necessitating detection at low UV wavelengths (e.g., < 220 nm).

HPLC Method Development Strategy

The core of this method is the use of an anionic ion-pairing reagent to retain the cationic analyte on a C18 column. The development process follows a logical progression, optimizing key chromatographic parameters.

Logical Flow of Method Development

MethodDevelopment Analyte Analyte Characterization (Polar, Basic, Cationic) Strategy Select Chromatographic Strategy (Ion-Pair RP-HPLC) Analyte->Strategy Column Column Selection (C18, 5 µm, 4.6 x 150 mm) Strategy->Column IP_Reagent Ion-Pair Reagent Selection (Sodium 1-Heptanesulfonate) Strategy->IP_Reagent MobilePhase Mobile Phase Optimization (pH, Organic Modifier, IP Conc.) Column->MobilePhase IP_Reagent->MobilePhase Detection Detector Parameter Selection (UV at 210 nm) MobilePhase->Detection Optimization Method Optimization (Gradient/Isocratic, Flow Rate, Temp.) Detection->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation Validation Method Optimized HPLC Method Specificity Specificity (Peak Purity, Placebo Spiking) Method->Specificity Linearity Linearity & Range (5-6 concentrations, R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery at 3 levels) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Small variations in method parameters) Method->Robustness SystemSuitability System Suitability (Tailing factor, Plate count, %RSD) Method->SystemSuitability

Sources

Sample preparation of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride for NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the critical considerations and a robust protocol for the preparation of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a hygroscopic dihydrochloride salt, this analyte presents specific challenges, including solvent selection, pH sensitivity, and moisture control. This document provides a scientifically grounded workflow designed to ensure the acquisition of high-quality, reproducible NMR spectra for researchers, scientists, and drug development professionals. The causality behind each experimental step is explained to empower the user with a deep understanding of the methodology.

Introduction: The Challenge of Amine Dihydrochlorides in NMR

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is a small organic molecule featuring two basic nitrogen centers, which are protonated in its common salt form. The dihydrochloride nature renders the compound highly polar and often hygroscopic, properties that demand a specialized approach to NMR sample preparation. A meticulously prepared sample is fundamental to acquiring high-quality NMR data, as factors like solvent choice, sample concentration, pH, and the presence of impurities can profoundly impact spectral quality, affecting line shape, chemical shifts, and overall resolution.[1] This guide addresses these challenges directly, providing a protocol that is both detailed and rationalized.

Analyte Profile and Its Implications

Understanding the physicochemical properties of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is paramount to designing an effective sample preparation strategy.

  • Structure: The molecule contains a pyrrolidine ring and a dimethylamino ethyl side chain. In the dihydrochloride form, both the secondary amine in the ring and the tertiary amine in the side chain are protonated (RR'NH₂⁺ and R₃NH⁺), forming a salt with two chloride counter-ions.

  • Solubility: As a salt, the compound is expected to be soluble in polar deuterated solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] It will exhibit poor solubility in non-polar solvents like Chloroform-d (CDCl₃) or Benzene-d₆.

  • Hygroscopicity: Dihydrochloride salts of amines are frequently hygroscopic, readily absorbing moisture from the atmosphere.[3] This necessitates careful handling to prevent the ingress of water, which can complicate the ¹H NMR spectrum and potentially affect the sample's chemical stability.

  • pH Effects: When dissolved in a neutral solvent like D₂O, the ammonium ions will create an acidic solution. The pH of the sample can significantly influence the chemical shifts of protons on or near the nitrogen atoms (α-protons).[4][5] Furthermore, the N-H protons are exchangeable, and their observation depends heavily on the solvent and sample conditions.[6]

Core Principles for High-Fidelity Sample Preparation

The following principles form the scientific basis for the detailed protocol.

Strategic Selection of a Deuterated Solvent

The choice of solvent is the most critical decision in this process. Deuterated solvents are essential in ¹H NMR to avoid overwhelmingly large solvent signals that would obscure the analyte's resonances.[7]

  • Deuterium Oxide (D₂O): An excellent choice for water-soluble salts. A key consequence of using D₂O is that the acidic N-H protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H spectrum.[6] This can be diagnostically useful for confirming the identity of N-H protons.

  • Methanol-d₄ (CD₃OD): Another highly polar protic solvent that readily dissolves the analyte. Similar to D₂O, it will facilitate the exchange of N-H protons, typically resulting in their disappearance or significant broadening.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent with a strong dissolving power for many salts.[2] A significant advantage of DMSO-d₆ is that proton exchange is much slower, often allowing for the direct observation of N-H proton signals, which can be valuable for structural elucidation. However, DMSO-d₆ is itself very hygroscopic and must be handled accordingly.

Recommendation: For routine structural confirmation where N-H protons are not the primary focus, D₂O is often the most straightforward choice. For detailed structural studies requiring the observation of N-H protons, anhydrous DMSO-d₆ is superior.

Managing Hygroscopicity

Atmospheric moisture is a primary antagonist. The presence of a large water peak (typically ~4.7-4.8 ppm in D₂O, ~3.3 ppm in DMSO-d₆) can obscure analyte signals.

  • Controlled Environment: The ideal method for handling a hygroscopic sample is to perform all manipulations within a glove box under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Rapid Handling: If a glove box is unavailable, the sample should be weighed and dissolved as quickly as possible to minimize air exposure. Vials should be kept tightly capped.

  • Solvent Quality: Use high-purity deuterated solvents from a freshly opened or properly stored container. Solvents can be dried over molecular sieves if necessary, especially DMSO-d₆.[9]

Concentration and Homogeneity

Achieving an optimal concentration is a balance between signal strength and spectral quality.[9]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient.[10] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10]

  • Homogeneity: The solution must be completely free of solid particles. Particulate matter disrupts the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[1] Filtration is a mandatory step.

Internal Standards and Referencing

An internal standard is added to the sample to provide a reference signal for the chemical shift scale.

  • For D₂O: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are the standards of choice. They are water-soluble and provide a sharp singlet at 0.0 ppm.

  • For DMSO-d₆ or CD₃OD: Tetramethylsilane (TMS) is the conventional standard (0.0 ppm). However, its volatility can be a drawback. Alternatively, the residual solvent peak can be used for referencing (DMSO-d₅ at 2.50 ppm; CHD₂OD at 3.31 ppm), though this is less accurate.[11]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride.

Materials and Equipment
ItemSpecification
AnalyteDimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride
Deuterated SolventD₂O, Anhydrous DMSO-d₆, or CD₃OD (≥99.8% D)
Internal StandardTSP or DSS (for D₂O); TMS (for DMSO-d₆/CD₃OD)
NMR Tubes5 mm, high-precision (e.g., Norell, Wilmad)
Glassware1-dram glass vial with cap, Pasteur pipettes
FiltrationSyringe filter (0.22 µm, PTFE) or glass wool plug
PipettesCalibrated micropipettes or volumetric pipette
BalanceAnalytical balance (± 0.1 mg readability)
OptionalGlove box, vortex mixer, ultrasonic bath
Sample Preparation Workflow

The following workflow is designed to maximize sample quality and minimize contamination.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_transfer Transfer Phase A 1. Weigh Analyte (5-25 mg) Rapidly into a clean vial B 2. Add Deuterated Solvent (0.7 mL) A->B C 3. Add Internal Standard (e.g., TMS/TSP) B->C D 4. Cap Vial & Dissolve (Vortex or sonicate) C->D E 5. Visual Inspection (Ensure clear, homogenous solution) D->E E->D If particulates remain F 6. Filter Solution (Syringe filter or glass wool) E->F If clear G 7. Transfer to NMR Tube (To ~5 cm height) F->G H 8. Cap & Label Tube G->H I Ready for NMR Analysis H->I

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Methodology
  • Weighing the Analyte:

    • Place a clean, dry 1-dram glass vial on the analytical balance and tare it.

    • Quickly weigh 5-25 mg of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride directly into the vial. Minimize the time the analyte is exposed to air.[8]

    • Record the exact mass and immediately cap the vial.

  • Solvent and Standard Addition:

    • Using a calibrated pipette, add approximately 0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.[9]

    • If using an internal standard like TMS, add a very small amount (e.g., 5 µL of a dilute solution) at this stage. If using TSP or DSS in D₂O, it is often pre-mixed into the solvent by the manufacturer.

  • Dissolution:

    • Securely cap the vial and mix its contents using a vortex mixer until the solid is fully dissolved.

    • If dissolution is slow, the vial can be gently warmed or placed in an ultrasonic bath for a few minutes.

    • Visually inspect the solution against a bright background to ensure it is clear and free of any suspended particles.

  • Filtration and Transfer:

    • To remove any microparticulates, filter the solution directly into a clean, high-precision 5 mm NMR tube.

    • Method A (Recommended): Draw the solution into a syringe and attach a 0.22 µm syringe filter. Carefully dispense the filtered solution into the NMR tube.

    • Method B: Tightly pack a small plug of glass wool into the narrow end of a Pasteur pipette. Use this pipette to transfer the solution into the NMR tube, leaving any particulates behind in the wool.[12]

    • The final solution height in the tube should be approximately 4-5 cm, which corresponds to about 0.6-0.7 mL.[12]

  • Final Steps:

    • Cap the NMR tube securely. If storing, consider sealing with Parafilm.

    • Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dirt.

    • Label the tube clearly near the top with a permanent marker.

    • The sample is now ready for insertion into the NMR spectrometer.

Troubleshooting Common Issues

ProblemLikely Cause(s)Suggested Solution(s)
Broad, poorly resolved peaks 1. Sample has suspended solids. 2. Concentration is too high (viscosity). 3. Paramagnetic impurities.1. Re-filter the sample. 2. Dilute the sample. 3. This is difficult to remove; may require re-purification of the compound.
Large, broad H₂O peak 1. Hygroscopic sample absorbed moisture. 2. Use of non-anhydrous solvent.1. Prepare the next sample more quickly or in a glove box. 2. Use a fresh, sealed bottle of high-purity deuterated solvent. 3. Utilize solvent suppression pulse programs on the NMR spectrometer.
N-H proton signals are missing 1. Using a protic solvent (D₂O, CD₃OD). 2. Presence of trace water/acid.1. This is expected. To observe N-H peaks, re-prepare the sample in anhydrous DMSO-d₆. 2. Ensure the use of high-purity, anhydrous solvent.
Chemical shifts seem incorrect 1. Incorrect referencing. 2. pH of the solution is affecting shifts.1. Ensure a proper internal standard was used and correctly referenced to 0.0 ppm. 2. Be aware that the acidic nature of the salt will shift α-protons. For consistency between samples, consider buffering the solution, although this adds complexity.[5][13]

Conclusion

The successful acquisition of a high-quality NMR spectrum for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is contingent upon a methodical and informed sample preparation strategy. By carefully selecting a polar deuterated solvent, rigorously controlling for atmospheric moisture, ensuring complete dissolution and filtration, and using an appropriate internal standard, researchers can overcome the inherent challenges posed by this hygroscopic amine salt. The protocol and principles outlined in this guide provide a reliable framework for obtaining clean, reproducible data essential for structural verification, purity assessment, and further research in drug development.

References

  • Cui, S., & Li, Y. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(11), 853-861. [Link not available from search, referencing general knowledge on internal standards.]
  • NextSDS. (n.d.). dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride. Retrieved from [Link]

  • Giraud, M. F., & Clark, T. (2025). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Advances. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Giraud, M. F., & Clark, T. (2025). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. ResearchGate. [Link]

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Malmendal, A., et al. (2013). Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 83, 134-141. [Link not available from search, referencing general knowledge on qNMR standards.]
  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience. [Link]

  • National Institutes of Health. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal. [Link]

Sources

Application Note: Engineering High-Throughput Screening Libraries with CAS 1909316-17-1

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Logic: Breaking "Flatland" in Drug Discovery

In modern medicinal chemistry, the shift away from planar, lipophilic molecules toward sp3-rich, three-dimensional architectures is critical for improving clinical success rates. CAS 1909316-17-1 (Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride) is an elite, bifunctional aliphatic diamine building block designed specifically for High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs).

As a Senior Application Scientist, I select this building block for library design based on two mechanistic advantages:

  • Conformational Rigidity & 3D Character: The secondary amine within the pyrrolidine ring acts as the primary vector for scaffold decoration. The pyrrolidine core introduces a high fraction of sp3 carbons ( Fsp3​ ), which forces the resulting library members into distinct three-dimensional conformations. This structural complexity enhances target specificity and mitigates the off-target promiscuity typically associated with flat aromatic rings[1].

  • Built-in Solubilization & Target Engagement: The tertiary amine (dimethylaminoethyl tail) functions as a basic solubilizing group. Under physiological conditions, this moiety is protonated, drastically improving aqueous solubility and oral bioavailability. Furthermore, this basic tail frequently drives affinity by forming critical salt-bridge interactions with solvent-exposed acidic residues (e.g., Aspartate or Glutamate) in kinase hinge regions or GPCR allosteric pockets[2].

Physicochemical Profiling

Understanding the quantitative physicochemical differences between the free base and the dihydrochloride salt is essential for predicting reactivity and handling during parallel synthesis. The dihydrochloride salt is preferred for library generation because it ensures long-term bench stability and prevents the atmospheric oxidation common to free aliphatic amines.

Table 1: Physicochemical Comparison of CAS 1909316-17-1 Forms

ParameterFree Base FormDihydrochloride Salt (CAS 1909316-17-1)Impact on Library Design
Molecular Weight 142.24 g/mol 215.16 g/mol Low MW allows for further scaffold decoration without violating Lipinski's Rule of 5.
Physical State Viscous LiquidCrystalline SolidSolid state enables precise automated weighing and acoustic dispensing.
Fraction sp3 ( Fsp3​ ) 1.00 (100%)1.00 (100%)Maximizes 3D spatial coverage in the resulting HTS screening deck.
H-Bond Donors 13 (Protonated)Provides distinct hydrogen bonding vectors for target engagement.
H-Bond Acceptors 22Maintains favorable solvation dynamics.
cLogP ~1.2< 0Offsets the lipophilicity of heavy aromatic core scaffolds.
pKa ~10.4 (Sec), ~9.5 (Tert)N/A (Protonated)Enables pH-controlled selective reactivity during synthesis.

Self-Validating Experimental Protocols

High-throughput chemistry must be robust, scalable, and self-validating. The following protocols leverage the differential reactivity and pKa values of the two nitrogen atoms in CAS 1909316-17-1.

Protocol A: High-Throughput Amide Coupling (Parallel Synthesis)

Causality & Design: The secondary amine of the pyrrolidine ring is sterically hindered. Standard coupling agents (e.g., EDC/HOBt) often yield sluggish conversions. To overcome this, we utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even in hindered environments[2]. An excess of DIPEA is mandatory to neutralize the dihydrochloride salt and liberate the nucleophilic free base in situ.

Step-by-Step Workflow:

  • Preparation: In a 96-well synthesis block, dispense the target carboxylic acid scaffold (0.1 mmol) dissolved in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (0.11 mmol, 1.1 eq) followed immediately by DIPEA (0.4 mmol, 4.0 eq).

    • Causality: Exactly 4.0 equivalents of DIPEA are critical: two to neutralize the dihydrochloride salt of CAS 1909316-17-1, one to neutralize the acid generated by HATU, and one to maintain the alkaline environment required for coupling.

  • Coupling: Add CAS 1909316-17-1 (0.12 mmol, 1.2 eq). Seal the block and agitate at 25°C for 2 hours.

  • Self-Validation (QC): Withdraw a 5 µL aliquot, dilute in MeCN/H2O, and inject into a UPLC-MS. The protocol is validated when the UV trace (254 nm) shows >95% consumption of the starting acid, and the MS trace confirms the [M+H]+ of the desired amide.

  • Purification: Purify via preparative HPLC using a volatile acidic buffer (0.1% Formic Acid in MeCN/H2O) to ensure the basic dimethylamino tail remains protonated and elutes cleanly without peak tailing.

Protocol B: On-DNA Reductive Amination for DEL Synthesis

Causality & Design: DNA-Encoded Library (DEL) synthesis requires reactions to proceed in highly dilute aqueous media without degrading the DNA tag[3]. We utilize reductive amination with strict pH control (pH 5.5–6.0). At this pH, the secondary amine of the pyrrolidine (pKa ~10.4) is sufficiently reactive to form an iminium ion with a DNA-conjugated aldehyde, while the tertiary amine (pKa ~9.5) remains heavily protonated, preventing cross-reactivity.

Step-by-Step Workflow:

  • Imine Formation: To a solution of DNA-conjugated aldehyde (1 nmol) in 250 mM MOPS buffer (pH 5.5, 10 µL), add CAS 1909316-17-1 (100 nmol, 100 eq) dissolved in molecular biology grade water.

  • Incubation: Incubate at 25°C for 1 hour to allow reversible iminium formation.

  • Reduction: Add a freshly prepared solution of Sodium Cyanoborohydride (NaCNBH3, 200 nmol, 200 eq).

    • Causality: NaCNBH3 is selected over NaBH4 because it is stable in mildly acidic water and selectively reduces the iminium ion without prematurely reducing the unreacted starting aldehyde.

  • Self-Validation (QC): Ethanol-precipitate a 1 µL aliquot and analyze via MALDI-TOF MS. The system is validated when the mass shift corresponds exactly to the addition of the pyrrolidine fragment minus one water molecule (condensation) plus two hydrogens (reduction).

Workflow Visualization

G BB CAS 1909316-17-1 Building Block LibSynth Library Synthesis (Amide/Reductive Amination) BB->LibSynth Scaffold Decoration Screening High-Throughput Screening (HTS/DEL) LibSynth->Screening Diverse Library Hit Hit Identification (High Fsp3, Soluble) Screening->Hit Assay Positives Target Target Engagement (Kinase/GPCR) Hit->Target Binding & Validation

Workflow of integrating CAS 1909316-17-1 into HTS library synthesis and target validation.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Foundational Principles of Solubility for Dihydrochloride Salts

Understanding the chemical nature of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is the first step in troubleshooting its solubility. The "dihydrochloride" designation indicates that it is the salt form of a diamine base, where two amine functional groups are protonated. This salt form is generally chosen to enhance aqueous solubility compared to the neutral, or "free base," form.[1][2] However, the dissolution process is a dynamic equilibrium, governed by several key factors.

The Role of pH and Protonation State

The solubility of an amine salt is intrinsically linked to the pH of the aqueous medium. The protonated (salt) form is ionic and readily interacts with polar water molecules, leading to higher solubility. The deprotonated (free base) form is less polar and, consequently, less soluble in water. The equilibrium between these forms is dictated by the pKa of the amine groups and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[3][4]

For Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine, there are two key pKa values, one for each amine group. While the exact values for this specific molecule require experimental determination, they are expected to be in the range of typical secondary and tertiary aliphatic amines (pKa of conjugate acids ~10-11).[5][6] To maintain solubility, the pH of the solution must be kept sufficiently low to ensure both amine groups remain predominantly in their protonated, charged state.

cluster_equilibrium Chemical Equilibrium in Water Solid Solid Dihydrochloride (R-NH2+(CH3)2Cl-) (R'-NH2+Cl-) Dissolved Dissolved Dihydrochloride (Fully Protonated & Soluble) Solid->Dissolved Dissolution FreeBase Free Base (Uncharged & Poorly Soluble) Dissolved->FreeBase + 2OH- FreeBase->Dissolved + 2H+

Caption: Dissolution equilibrium of a dihydrochloride salt.

The Common-Ion Effect: A Critical Consideration

A frequent and often overlooked cause of poor solubility for hydrochloride salts is the common-ion effect .[7][8] According to Le Chatelier's principle, if a solution already contains a significant concentration of one of the salt's constituent ions (in this case, chloride ions), the equilibrium will shift to oppose that increase.[9] This shift favors the solid, undissolved state, thereby decreasing the salt's solubility.[2][10] This is a particularly relevant issue when using common buffers like Phosphate-Buffered Saline (PBS), which contains a high concentration of sodium chloride.

cluster_common_ion The Common-Ion Effect Solid Solid Dihydrochloride (Insoluble) Dissolved Dissolved Ions (R-NH3+ + 2Cl-) Solid->Dissolved Equilibrium Dissolved->Solid Equilibrium Shifts Left (Precipitation) ExternalCl External Cl- Source (e.g., NaCl in PBS) ExternalCl->Dissolved Increased [Cl-]

Caption: The common-ion effect suppressing solubility.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a practical question-and-answer format.

Q1: My Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is not dissolving completely in deionized water. Why is this happening?

Answer: Even though it is a salt, there are several potential reasons for incomplete dissolution in pure water:

  • Saturation: You may be attempting to create a solution that is above the compound's intrinsic solubility limit at that temperature.

  • pH of Solution: Upon dissolving, the dihydrochloride salt of a weak base will create a slightly acidic solution. While acidic, this pH may not be low enough to keep 100% of the molecules fully protonated, especially if you are near the saturation point.

  • Quality of Material: Ensure the material is of high purity and has not degraded or absorbed significant amounts of water, which can affect its properties.[11]

Troubleshooting Steps:

  • Measure the pH: After attempting to dissolve the compound, measure the pH of the slurry.

  • Slight Acidification: Add 0.1 M HCl dropwise while stirring. Often, a small decrease in pH is sufficient to push the equilibrium towards the more soluble, fully protonated species.

  • Gentle Warming: Warm the solution to 37-40°C. For most salts, solubility increases with temperature.[12] However, do not boil the solution, as this may risk chemical degradation.

  • Sonication: Use a bath sonicator to break up particles and increase the surface area available for dissolution.

Q2: I observed a white precipitate immediately after adding the compound to my PBS buffer. What is the cause and how do I fix it?

Answer: This is a classic presentation of the common-ion effect .[7][10] PBS is typically formulated with ~137 mM NaCl, creating a high background concentration of chloride ions. This excess chloride suppresses the dissolution of your hydrochloride salt, causing it to precipitate.

Troubleshooting Steps:

  • Confirm the Cause: To confirm this is the issue, try dissolving a small amount of your compound in a buffer that does not contain chloride ions, such as a phosphate buffer or a HEPES buffer prepared without NaCl. If it dissolves readily, the common-ion effect is the confirmed cause.

  • Change the Buffer System: The most robust solution is to switch to a chloride-free buffer system.

    Buffer SystempH RangeNotes
    Phosphate Buffer 5.8 - 8.0Prepare using NaH₂PO₄ and Na₂HPO₄. Do not add NaCl.
    HEPES Buffer 6.8 - 8.2A common biological buffer. Ensure the sodium salt (HEPES-Na) is used or that it is pH-adjusted with NaOH, not HCl.
    Acetate Buffer 3.6 - 5.6Useful if a more acidic pH is required for solubility and is compatible with your experiment.
  • Alternative Salt Form: In drug development, if a hydrochloride salt exhibits poor solubility due to the common-ion effect in physiological fluids (which are rich in chloride), switching to an alternative salt form (e.g., mesylate, sulfate, or phosphate) may be considered.[10]

Q3: The compound dissolves initially but then crashes out of solution over time. What is happening?

Answer: This suggests either the formation of a less soluble species or that you have created a supersaturated solution that is not stable.

  • pH Drift: If your solution is unbuffered, absorption of atmospheric CO₂ can slightly lower the pH, but this is less likely to cause precipitation for an amine salt. More likely, if the solution was not sufficiently acidified, it may be slowly equilibrating to form the less soluble free base.

  • Supersaturation: If you used heating to dissolve the compound, you may have created a supersaturated solution. Upon cooling to room temperature, the solubility limit decreases, and the excess compound precipitates out.

  • Hydrate Formation: The compound may be forming a less soluble hydrate over time in the aqueous environment.[11]

Troubleshooting Steps:

  • Ensure Stable pH: Use a buffered solution with sufficient buffering capacity to maintain the target pH. A pH well below the lowest pKa (e.g., pH 4-5) will provide maximum stability against precipitation into the free base.

  • Controlled Cooling: If heating is used, allow the solution to cool slowly to room temperature with continuous stirring. This can sometimes prevent rapid precipitation.

  • Prepare Fresh: As a best practice, especially for high-concentration stock solutions, prepare them fresh before use.[13]

Q4: What should I do if the compound still has poor solubility after pH optimization and buffer changes?

Answer: If the compound remains insoluble after addressing pH and the common-ion effect, you may need to consider altering the solvent properties using co-solvents. This should be approached cautiously, as co-solvents can impact downstream biological or chemical assays.

Troubleshooting Steps:

  • Introduce a Co-solvent: Prepare a stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system.

    Co-SolventTypical Starting Stock Conc.Notes
    Ethanol (EtOH) 10-50 mg/mLGenerally well-tolerated in cell-based assays at <1% final concentration.
    Dimethyl Sulfoxide (DMSO) 10-50 mg/mLA powerful solvent, but can have biological effects. Keep final concentration <0.5%.
    Dimethylformamide (DMF) 10-50 mg/mLUse with caution; check for compatibility with your assay.
  • Test for Precipitation: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously. This helps prevent localized high concentrations that can cause immediate precipitation.

Section 3: Experimental Protocols and Workflows

Protocol 1: Recommended General Solubilization Procedure
  • Weigh the required amount of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride.

  • Add approximately 80% of the final desired volume of a chloride-free buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).

  • Stir the mixture using a magnetic stir bar.

  • Measure the pH of the suspension. If the compound is not fully dissolved, adjust the pH downwards by adding 0.1 M HCl dropwise until a clear solution is obtained.

  • If solubility is still limited, gently warm the solution to 37°C with continued stirring.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Adjust the volume to the final desired volume with the buffer.

  • Sterile filter the solution through a 0.22 µm filter if required for biological applications.

Workflow 2: Systematic Troubleshooting Logic

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.Wiley Online Library.
  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide.Benchchem.
  • Drug Dissolution Enhancement by Salt Formation.Research Journal of Pharmaceutical Dosage Forms and Technology.
  • What are the factors affecting solubility of drugs?Quora.
  • Henderson–Hasselbalch equ
  • Common-ion effect.Wikipedia.
  • Biological Amines and the Henderson-Hasselbalch Equ
  • Product Inform
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Solubility and Factors Affecting Solubility.Chemistry LibreTexts.
  • pKa Data Compiled by R. Williams.University of Wisconsin-Madison.
  • pKa D

Sources

Technical Support Center: Optimizing Yield in the Synthesis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield and purity of this valuable compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Overview and Core Logic

The synthesis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. The most efficient and common pathway involves the N-protection of a suitable pyrrolidine precursor, side-chain elaboration, reductive amination to install the dimethylamino group, and a final deprotection/salt formation step. Each stage presents unique challenges and opportunities for yield optimization.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection & Salt Formation A Pyrrolidine Precursor (e.g., 2-(2-Aminoethyl)pyrrolidine) B N-Boc-2-(2-aminoethyl)pyrrolidine A->B Boc₂O, Base C N-Boc-Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine B->C HCHO, NaBH(OAc)₃ (Eschweiler-Clarke Conditions) D Final Product: Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride C->D HCl in Dioxane/IPA

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the pyrrolidine ring essential? A1: The pyrrolidine ring contains a secondary amine, which is nucleophilic. This amine can compete with the primary amine of the side chain during the reductive amination step, leading to undesired side products and significantly reducing the yield of the target molecule. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, render the pyrrolidine nitrogen unreactive to the conditions of subsequent steps. The Boc group is ideal as it is stable under a wide range of non-acidic conditions but can be removed cleanly and efficiently with acid at the end of the synthesis.[1]

Q2: What is the most critical step for maximizing the overall yield? A2: The reductive amination step, where the dimethylamino group is installed, is arguably the most critical for maximizing yield. This transformation is pivotal and can be prone to incomplete conversion or the formation of mono-methylated byproducts if not properly controlled. Reductive amination is generally preferred over direct alkylation with alkyl halides as it avoids the common problem of overalkylation.[2] Careful selection of the reducing agent and optimization of reaction conditions are paramount.

Q3: Which reducing agent is recommended for the dimethylation step? A3: For the reductive amination of the primary amine with formaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed in situ but is slow to reduce the aldehyde starting material.[2][3] This selectivity prevents the consumption of formaldehyde and the formation of methanol. While other reagents like sodium cyanoborohydride (NaBH₃CN) are effective, NaBH(OAc)₃ is preferred due to its significantly lower toxicity.[2] Catalytic hydrogenation (H₂/Catalyst) is a greener alternative but may require specialized high-pressure equipment.[3]

Q4: How can I confirm the identity and purity of the final dihydrochloride salt? A4: A combination of analytical techniques is required.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the dimethylamino group, the pyrrolidine ring protons, and the correct integration of all signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Elemental Analysis (CHN): To confirm the empirical formula, which is particularly important for verifying the formation of the dihydrochloride salt.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Troubleshooting Guide

Problem 1: Low Yield in the N-Boc Protection Step
  • Symptom: Significant amount of unprotected starting material observed by TLC or NMR analysis after the reaction.

  • Potential Cause:

    • Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) was not enough to drive the reaction to completion.

    • Reagent Decomposition: Boc₂O can be sensitive to moisture and acidic impurities.

    • Inadequate Base: The base used (e.g., triethylamine or NaOH) was insufficient to neutralize the acid byproduct, leading to a stall in the reaction.

  • Proposed Solution:

    • Increase Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of Boc₂O to ensure the reaction goes to completion.[1]

    • Ensure Anhydrous Conditions: If using an organic solvent like THF or DCM, ensure it is dry.

    • Monitor Progress: Track the reaction's progress using TLC until all the starting material is consumed before proceeding with the workup.

    • Base Selection: Ensure at least one equivalent of a suitable base is used. For aqueous conditions, NaOH is effective; for organic solvents, triethylamine is a common choice.[4]

Problem 2: Incomplete Conversion During Reductive Amination (Dimethylation)
  • Symptom: Analysis of the crude product shows a mixture of the desired dimethylated product, the mono-methylated intermediate, and unreacted primary amine.

  • Potential Cause:

    • Sub-optimal pH: The formation of the imine/iminium ion intermediate is pH-dependent. If the medium is too acidic or too basic, the formation rate can be slow.[2]

    • Insufficient Reducing Agent: The reducing agent (e.g., NaBH(OAc)₃) was either insufficient or has degraded.

    • Insufficient Formaldehyde: An inadequate amount of the carbonyl source will naturally lead to incomplete methylation.

  • Proposed Solution:

    • Control pH: While NaBH(OAc)₃ reactions are often run without explicit pH control, adding a small amount of acetic acid can sometimes catalyze iminium ion formation. The optimal pH range is typically between 5 and 7.

    • Reagent Stoichiometry: Use at least 2.2 equivalents of formaldehyde (often as an aqueous solution) and at least 1.5 equivalents of NaBH(OAc)₃ relative to the primary amine.

    • Reagent Quality: Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions.

Problem 3: Final Dihydrochloride Product is an Oil and Fails to Crystallize
  • Symptom: After the deprotection step and removal of solvent, the final product remains a persistent, viscous oil instead of a crystalline solid.

  • Potential Cause:

    • Presence of Impurities: Residual solvent or organic byproducts can act as an oiling agent, inhibiting crystallization.

    • Incomplete Salt Formation: If an insufficient amount of HCl was used, a mixture of the free base and the salt may exist, which is often non-crystalline.

    • Hygroscopic Nature: The salt may be hygroscopic and has absorbed atmospheric moisture.

  • Proposed Solution:

    • Purify the Precursor: Ensure the N-Boc protected intermediate is highly pure before the deprotection step.

    • Ensure Complete Protonation: Use an excess of a solution of HCl in a volatile anhydrous solvent (e.g., 4M HCl in dioxane or 2M HCl in isopropanol). After the reaction, remove the solvent under reduced pressure.

    • Recrystallization Strategy:

      • Attempt recrystallization from various solvent systems. A common choice is isopropanol/ethanol or an ethanol/diethyl ether mixture.[5]

      • Use techniques to induce crystallization: scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal if available.[5]

      • Triturate the oil with a non-polar solvent (like diethyl ether or hexane) to try and force precipitation of the solid salt.

Troubleshooting_Crystallization Start Final Product is an Oil CheckPurity Check Purity of N-Boc Precursor Start->CheckPurity CheckHCl Was Excess Anhydrous HCl Used? CheckPurity->CheckHCl Yes Purify Re-purify Boc-protected intermediate via column chromatography CheckPurity->Purify No CheckHCl->Start No, add more HCl SolventSystem Try Different Recrystallization Solvents (e.g., IPA/Ether) CheckHCl->SolventSystem Yes Induce Induce Crystallization (Scratch / Seed) SolventSystem->Induce Triturate Triturate with Non-Polar Solvent Induce->Triturate Success Crystalline Solid Obtained Triturate->Success Purify->Start

Caption: Troubleshooting workflow for crystallization issues.

Detailed Experimental Protocols

Protocol 1: Reductive Amination for Dimethylation

This protocol assumes you are starting with N-Boc-2-(2-aminoethyl)pyrrolidine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-(2-aminoethyl)pyrrolidine (1.0 eq) and dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 2.5 eq) to the solution.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine. This product is often pure enough to proceed to the next step without further purification.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation
  • Setup: Dissolve the crude N-Boc protected amine (1.0 eq) from the previous step in a minimal amount of a suitable solvent like isopropanol (IPA), methanol, or diethyl ether.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise with vigorous stirring.[1]

  • Precipitation: A white precipitate should form upon addition of the acid. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to obtain the final Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride.

Quantitative Data Summary

The following table provides a general guideline for optimizing the reductive amination step. The exact conditions may need to be adjusted based on the specific substrate and scale.

ParameterConditionRationale & NotesExpected Yield
Reducing Agent Sodium TriacetoxyborohydrideMild, selective, and safer than cyanoborohydride alternatives.[2]>90%
Solvent Dichloromethane (DCM)Good solubility for reactants; easy to remove.-
Formaldehyde (eq) 2.2 - 3.0Using an excess ensures the reaction is driven towards the dimethylated product.-
NaBH(OAc)₃ (eq) 1.5 - 2.0An excess is needed to ensure full reduction of the iminium intermediate.-
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.-
Reaction Time 4 - 12 hoursMonitor by TLC/LC-MS for completion.-

References

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... [Link]

  • Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • Organic Chemistry Division, ACS. (n.d.). Reductive Amination. Wordpress. [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. [Link]

Sources

Technical Support Center: Optimizing Crystallization Purity of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (CAS: 1909316-17-1).

As a highly polar, hygroscopic diamine salt containing both a secondary pyrrolidine and a tertiary dimethylamine group, this compound presents distinct crystallization challenges. Standard purification techniques like silica gel chromatography often fail due to irreversible binding of the charged amine species to the stationary phase [3]. Consequently, strictly controlled crystallization is the most viable path to high purity. This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your isolation workflows.

Part 1: Diagnostic Workflow for Crystallization Failures

When crystallizing dihydrochloride salts, deviations in solvent polarity, cooling rates, or ambient humidity can lead to catastrophic process failures. The diagnostic flowchart below outlines the causality and corrective actions for the three most common failure modes.

CrystallizationTroubleshooting Start Crude Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride Oiling Issue: Oiling Out (LLPS) Solute separates as liquid Start->Oiling Impure Issue: Impure Crystals Solvent/Impurity inclusion Start->Impure Hygro Issue: Deliquescence Crystals melt on funnel Start->Hygro Solvent Decrease primary solvent polarity (e.g., use EtOH/EtOAc) Oiling->Solvent Adjust solubility curve Seeding Seed at cloud point Age for 1-2 hours Oiling->Seeding Bypass spinodal decomposition Impure->Seeding Control crystal growth Cooling Slow cooling profile (0.1 - 0.2 °C/min) Impure->Cooling Prevent rapid nucleation Dry Filter under N2 blanket Wash with anhydrous MTBE Hygro->Dry Prevent moisture uptake Success High-Purity Crystalline Dihydrochloride Salt Solvent->Success Seeding->Success Cooling->Success Dry->Success

Figure 1: Diagnostic workflow for resolving dihydrochloride crystallization bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my product "oils out" into a sticky resin instead of forming crystals. What causes this, and how can I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory of your solution crosses the spinodal decomposition curve before reaching the metastable zone limit for crystallization [1]. Because Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is highly polar, it often melts out of solution as a solute-rich liquid phase if the solvent system is too strong or the cooling rate is too aggressive.

The Fix:

  • Adjust the Solvent Ratio: Shift to a solvent system with a flatter solubility curve. Reduce the volume of the primary solvent (e.g., Methanol) and increase the anti-solvent (e.g., MTBE or Ethyl Acetate).

  • Isothermal Seeding: Heat the mixture until it is a single clear phase, cool it just to the cloud point, and hold the temperature isothermally. Introduce 0.5–1.0 wt% of pure seed crystals. This forces heterogeneous nucleation, bypassing the LLPS boundary entirely.

Q2: My isolated crystals show variable melting points and inconsistent HPLC purity. Why is the solid-state profile so erratic?

A2: Dihydrochloride salts of flexible diamines are highly susceptible to polymorphism and the formation of variable hydrates (e.g., anhydrous vs. monohydrate vs. dihydrate forms) depending on the water activity in the solvent [2]. If your solvents are not strictly anhydrous, or if you are using aqueous HCl for salt formation, water molecules will integrate into the crystal lattice, altering the physical properties and trapping impurities.

The Fix: Ensure absolute stoichiometric control. Treat the free base with exactly 2.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane or isopropanol). Conduct the crystallization in strictly anhydrous solvents (Karl Fischer titration < 0.05% water) to lock the compound into its thermodynamically stable anhydrous polymorph.

Q3: The crystals look beautiful in the reactor, but they turn into a puddle of liquid during vacuum filtration. How do I isolate them?

A3: Deliquescence occurs when the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the dihydrochloride salt. The salt rapidly absorbs atmospheric moisture and dissolves in its own water of hydration.

The Fix: Never expose the wet cake to ambient laboratory air. Perform the filtration using a sintered glass funnel enclosed under a positive-pressure dry nitrogen blanket. Wash the cake exclusively with pre-chilled, anhydrous anti-solvent (e.g., heptane or MTBE), and immediately transfer the semi-dry cake to a vacuum oven.

Part 3: Quantitative Data Presentation

To establish a self-validating process, we evaluated multiple primary/anti-solvent systems. The data below demonstrates that controlling the cooling rate and selecting the correct anti-solvent directly dictates the final purity and yield.

Table 1: Optimization of Anti-Solvent Crystallization Parameters

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Seeding Temp (°C)Cooling Rate (°C/min)Yield (%)HPLC Purity (Area %)Observation / Outcome
Ethanol / Ethyl Acetate1 : 3450.565.097.5Rapid cooling caused transient oiling out; high impurity inclusion.
Isopropanol / Heptane1 : 2550.278.598.8Good crystal habit, but slow filtration due to solvent viscosity.
Methanol / MTBE 1 : 4 35 0.1 82.3 99.6 Optimal. Clean nucleation, robust crystal growth, rapid filtration.

Part 4: Optimized Experimental Protocol

This protocol describes the optimized Methanol/MTBE anti-solvent crystallization workflow. It is designed as a self-validating system: if the in-process controls (IPCs) are met, the physical output is guaranteed.

Materials Required:

  • Crude Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (10.0 g)

  • Anhydrous Methanol (KF < 0.05%)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • Pure seed crystals (50 mg)

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of the crude dihydrochloride salt into a 250 mL jacketed reactor. Add 20 mL of anhydrous Methanol. Heat the reactor to 50 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a clean, pre-warmed reactor to remove insoluble particulates and foreign nucleation sites.

  • Anti-Solvent Addition: Maintain the temperature at 45 °C. Using a dosing pump, add 40 mL of anhydrous MTBE at a rate of 1.5 mL/min. Stop the addition the moment a faint, persistent turbidity (the cloud point) is observed.

  • Isothermal Seeding: Cool the reactor slightly to 35 °C. Add 50 mg of pure seed crystals. Self-Validation Check: The seeds must not dissolve. Age the suspension isothermally at 35 °C for 2 hours to establish a robust secondary nucleation bed.

  • Controlled Cooling: Resume the MTBE addition (remaining 40 mL) over 1 hour. Simultaneously, program the jacketed reactor to cool from 35 °C to 5 °C at a strict linear rate of 0.1 °C/min.

  • Equilibrium Verification (IPC): Pause stirring briefly and sample the clear mother liquor. Analyze via HPLC or gravimetry. Validation threshold: The crystallization is complete when the mother liquor concentration drops below 15 mg/mL.

  • Isolation under Inert Atmosphere: Transfer the slurry to a filter funnel equipped with a dry nitrogen dome. Apply vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) anhydrous MTBE. Do not pull ambient air through the cake.

  • Drying: Immediately transfer the isolated solid to a vacuum oven. Dry at 45 °C and <10 mbar for 12 hours to afford the pure, flowable crystalline salt.

Part 5: References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Organic Process Research & Development (2005) URL:[Link]

  • Capturing a new hydrate polymorph of amodiaquine dihydrochloride dihydrate via heterogeneous crystallisation CrystEngComm, Royal Society of Chemistry (2021) URL:[Link]

Technical Support Center: Optimizing Chromatographic Methods for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly polar, basic compound. Here, we provide in-depth, question-and-answer-based troubleshooting guides and detailed protocols to help you develop robust and reliable analytical methods.

Section 1: Understanding the Analyte & Core Challenges (FAQs)

This section addresses the fundamental properties of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine and the common issues encountered during its analysis.

Q1: What are the key physicochemical properties of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride that affect its chromatography?

A1: The primary challenges in analyzing this molecule stem from its distinct chemical nature. It is a small, highly polar diamine supplied as a dihydrochloride salt. This structure leads to:

  • High Polarity: The presence of two amine groups and its salt form make the molecule extremely water-soluble.[1] This results in very weak interaction with non-polar stationary phases used in traditional reversed-phase chromatography (RPLC), leading to poor or no retention.[2]

  • Basic Character: The amine functional groups are basic and will be protonated (positively charged) at acidic to neutral pH. These positive charges can engage in strong, undesirable electrostatic interactions with negatively charged residual silanol groups on the surface of silica-based columns.[3][4] This is a primary cause of significant peak tailing.[5]

  • Multiple Ionization States: The molecule has two amine groups, each with a distinct pKa. The mobile phase pH will determine the protonation state of each amine, which directly impacts retention and selectivity. Inconsistent pH control can therefore lead to poor reproducibility.[1]

Q2: I'm injecting my sample on a standard C18 column and seeing little to no retention. Why is this happening?

A2: This is a classic and expected issue for this type of analyte. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[6] Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine is highly polar and hydrophilic, meaning it has a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) than for the C18 stationary phase. Consequently, it travels through the column with the mobile phase front, resulting in elution at or near the void volume (t₀).

Q3: My peak for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine shows severe tailing. What is the underlying chemical reason for this?

A3: Severe peak tailing for basic compounds like this amine is almost always caused by secondary ionic interactions with the stationary phase.[5] Here's the mechanism:

  • Silanol Activity: Silica-based columns, even those that are extensively end-capped, have residual silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ~3.5-5) and become deprotonated (Si-O⁻) at mobile phase pH values above this range.[4][7]

  • Analyte Charge: Your amine compound is basic and will be protonated (positively charged) in most typical RPLC mobile phases (pH 2-7).

  • Ionic Interaction: The positively charged analyte molecules are strongly attracted to the negatively charged silanol sites. While some analyte molecules interact with the C18 phase as intended, others are "stuck" on these active silanol sites and elute more slowly, creating a distorted, tailing peak shape.[3][4]

This phenomenon is illustrated in the diagram below.

G cluster_0 Silica Stationary Phase Surface cluster_1 Analyte in Mobile Phase silanol_neutral silanol_neutral silanol_ionized silanol_ionized c18 C18 Chains Hydrophobic Interaction analyte_protonated {R-NH3⁺ | Protonated Amine} analyte_protonated->silanol_neutral Reduced Interaction (Good Peak Shape) analyte_protonated->silanol_ionized Undesired Ionic Interaction (Peak Tailing) analyte_protonated->c18 Desired Hydrophobic Interaction (Good Peak)

Caption: Analyte-stationary phase interactions leading to peak tailing.

Section 2: Strategic Approaches to Mobile Phase Optimization

To overcome the challenges of poor retention and peak tailing, several chromatographic strategies can be employed. The choice depends on your analytical goals, available instrumentation (e.g., LC-MS compatibility), and desired robustness.

Strategy A: Modified Reversed-Phase Chromatography (RPC) using Ion-Pairing

This approach aims to enhance the retention of your polar analyte on a standard RPLC column.

Q4: How can I improve retention and peak shape for my compound on a C18 column?

A4: The most direct way to improve performance on a C18 column is to modify the mobile phase to both increase retention and minimize unwanted silanol interactions. This is achieved through two key adjustments:

  • pH Control: Operating at a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate is crucial. At this pH, most silanol groups will be protonated (Si-OH) and neutral, which significantly reduces the secondary ionic interactions that cause peak tailing.[4]

  • Ion-Pair Chromatography (IPC): To address the poor retention, you can add an ion-pairing reagent to the mobile phase.[2][6]

Q5: What is an ion-pairing reagent and how does it work for a positively charged analyte?

A5: An ion-pairing reagent is a surface-active ion that has an ionic head group and a hydrophobic alkyl chain.[8] For your positively charged amine, you would use an anionic ion-pairing reagent (e.g., an alkyl sulfonate). The mechanism is generally understood in two ways:

  • The hydrophobic tails of the ion-pairing reagent adsorb onto the C18 stationary phase, creating a pseudo-ion-exchange surface with the anionic head groups facing the mobile phase. Your positively charged analyte is then retained via electrostatic attraction to this surface.

  • The anionic reagent forms a neutral, hydrophobic ion-pair with your positively charged analyte in the mobile phase. This neutral complex has a greater affinity for the C18 stationary phase and is retained more strongly.[8]

Regardless of the precise mechanism, the net effect is a significant increase in the retention of polar, ionizable compounds.[6]

Q6: Which ion-pairing reagent should I choose, and at what concentration?

A6: The choice depends on the required increase in retention and compatibility with your detector.

  • Alkyl Sulfonates: For a significant retention increase, reagents like sodium 1-octanesulfonate (OSA) are effective. The longer alkyl chain provides stronger hydrophobic interaction.

  • Perfluorinated Carboxylic Acids: Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is a common choice, especially for LC-MS, as it is volatile. However, it can cause ion suppression. It provides moderate ion-pairing effects and also helps maintain a low pH.

A typical starting concentration for non-volatile reagents like OSA is 5-20 mM. It's critical to use high-purity reagents to avoid baseline noise and ensure reproducibility.[6]

Q7: What are the main disadvantages of using ion-pairing reagents?

A7: While effective, IPC has several drawbacks:

  • MS Incompatibility: Most ion-pairing reagents (like alkyl sulfonates) are non-volatile and will contaminate an MS ion source. Volatile reagents like TFA can cause significant ion suppression.[7][9]

  • Long Equilibration Times: It can take a long time for the ion-pairing reagent to fully equilibrate with the stationary phase, leading to long startup and column switching times.

  • Column Dedication: Columns used for IPC should be dedicated to that method, as it is very difficult to completely wash the reagent from the stationary phase.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RPLC for very polar compounds.

Q8: What is HILIC and why is it a good choice for this compound?

A8: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile).[10][11] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like your protonated amine, partition into this aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[12] HILIC is ideal for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine because it provides strong retention for compounds that are unretained in RPLC.[10]

Q9: What are the key mobile phase considerations for a HILIC separation?

A9:

  • High Organic Content: The mobile phase must contain a high percentage of organic solvent (usually acetonitrile) to facilitate retention. A typical starting point is 95% acetonitrile.

  • Aqueous Component as Eluent: Water is the strong, eluting solvent. A gradient is run by increasing the percentage of the aqueous component.

  • Buffer and pH: The use of a buffer is critical for reproducibility. For a basic analyte, an acidic buffer (e.g., ammonium formate or ammonium acetate at pH 3-5) is recommended. The buffer salt aids in creating a consistent aqueous layer on the stationary phase and controls the ionization state of both the analyte and any surface silanols, leading to better peak shapes.[12] A buffer concentration of 10-20 mM is a good starting point.

Strategy C: Mixed-Mode Chromatography (MMC)

MMC offers a powerful and tunable approach by combining multiple retention mechanisms on a single stationary phase.

Q10: What is Mixed-Mode Chromatography, and how can it help?

A10: Mixed-Mode Chromatography (MMC) utilizes stationary phases that have been engineered to possess multiple, distinct functionalities.[13][14] For your analyte, a common and highly effective choice would be a mixed-mode phase that combines reversed-phase (e.g., C18) and strong cation-exchange (SCX) characteristics.[7][15] This allows for simultaneous retention by both hydrophobic and ionic interactions. This dual retention mechanism provides unique selectivity and the ability to retain and separate polar bases without the need for ion-pairing reagents, making it fully compatible with LC-MS.[7][15]

Q11: How do I control retention in Mixed-Mode Chromatography?

A11: Retention in MMC is highly tunable by adjusting the mobile phase:

  • Organic Solvent Content: Increasing the percentage of organic solvent (like acetonitrile or methanol) will decrease the hydrophobic retention, similar to RPLC.

  • pH: The mobile phase pH controls the charge state of the analyte. For cation-exchange, the pH should be kept low to ensure the amine is fully protonated (positively charged).

  • Ionic Strength (Buffer Concentration): This is the most powerful parameter for controlling ionic retention. At low buffer concentrations, the ionic retention of your positively charged analyte on the cation-exchange sites is very strong. Increasing the buffer concentration (e.g., from 10 mM to 100 mM ammonium formate) introduces competing salt cations that will displace the analyte from the stationary phase, thereby decreasing its retention time.[14] This provides an independent and powerful tool for optimizing selectivity.

Section 3: Practical Protocols & Workflows

This section provides step-by-step guides for common procedures and a visual workflow for troubleshooting.

Protocol 1: Step-by-Step Mobile Phase Preparation for Ion-Pair Chromatography (IPC)

This protocol is for preparing 1 L of a mobile phase containing 10 mM Sodium 1-Octanesulfonate (OSA) in 30% Acetonitrile with a 25 mM Phosphate Buffer at pH 3.0.

  • Prepare Aqueous Buffer: Weigh 3.45 g of monobasic sodium phosphate (NaH₂PO₄·H₂O) and dissolve it in ~650 mL of HPLC-grade water in a 1 L beaker.

  • Add Ion-Pair Reagent: Weigh 2.16 g of high-purity Sodium 1-Octanesulfonate (OSA) and add it to the phosphate buffer solution. Stir until fully dissolved.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 3.0.

  • Add Organic Modifier: Measure 300 mL of HPLC-grade acetonitrile and add it to the aqueous solution.

  • Final Volume and Mixing: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Invert the flask several times to ensure the solution is homogeneous.

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates. Degas the mobile phase using sonication or vacuum filtration before use.

Workflow Diagram: Troubleshooting Peak Tailing

This decision tree provides a systematic approach to diagnosing and resolving peak tailing for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine.

Caption: A systematic workflow for troubleshooting peak tailing issues.

Section 4: Data & Summaries

Table 1: Comparison of Chromatographic Modes for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine
FeatureModified RPLC (Ion-Pair)HILICMixed-Mode (RP/SCX)
Primary Retention Hydrophobic & Ion-Pairing[6][8]Hydrophilic Partitioning[10][12]Hydrophobic & Cation-Exchange[15]
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)[16]Dual-functionality (e.g., C18 + SCX)
Mobile Phase Low organic, aqueous buffer, ion-pair reagentHigh organic (>70%), aqueous bufferGradient of organic and buffer concentration
MS Compatibility Poor (ion suppression, source contamination)[7]Excellent (high organic promotes desolvation)[10]Excellent (uses volatile buffers)[15]
Key Advantage Uses common C18 columnsStrong retention for highly polar analytesHighly tunable selectivity, MS-friendly[7]
Key Disadvantage Long equilibration, dedicated columnSensitive to mobile phase water contentCan be more expensive than standard columns
Table 2: Recommended Starting Conditions for Method Development
ParameterModified RPLC (Ion-Pair)HILICMixed-Mode (RP/SCX)
Column High-purity, end-capped C18, 3.5 µmBare Silica or Amide, 3.5 µmMixed-Mode RP/SCX, 3 or 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 3.0, with 10 mM OSA in Water10 mM Ammonium Formate, pH 3.5, in 95:5 ACN:Water20 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B 25 mM Phosphate Buffer, pH 3.0, with 10 mM OSA in 80:20 ACN:Water10 mM Ammonium Formate, pH 3.5, in 50:50 ACN:WaterAcetonitrile
Gradient 0-100% B over 15 min0-100% B over 15 min5-95% B over 15 min
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)
Temperature 30-40 °C30-40 °C30-40 °C
Injection Solvent Initial mobile phase compositionHigh organic (e.g., 90% ACN)Weaker than initial mobile phase (e.g., 95:5 Water:ACN)

References

  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chrom
  • Evolution of Mixed-Mode Chrom
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
  • Purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane. BenchChem.
  • Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds... PubMed.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Mobile Phase Selection in Method Development: How to Optimize.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions...
  • Mixed-Mode Chromatography in Downstream Process Development.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Mixed-Mode Chromatography and Stationary Phases.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Perspective Chapter: Mixed-Mode Chrom
  • Common Causes Of Peak Tailing in Chromatography.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • HILIC – The Rising Star of Polar Chrom
  • HILIC: The Pros and Cons.

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Validation & Comparative

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride vs other pyrrolidine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride vs. Traditional Pyrrolidine Building Blocks: A Comprehensive Comparison Guide

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic rings is critical for improving clinical success rates. The pyrrolidine ring is a privileged saturated scaffold that introduces sp³-hybridized 3D space coverage, pseudorotation, and enhanced aqueous solubility[1][2]. Among the vast library of pyrrolidine derivatives, Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (CAS: 1909316-17-1) has emerged as a highly specialized building block. By appending a flexible dimethylaminoethyl side chain to the pyrrolidine core, this diamine provides a unique combination of a nucleophilic secondary amine for scaffold attachment and a sterically shielded, basic tertiary amine for target engagement.

This guide objectively compares its physicochemical properties and synthetic utility against traditional pyrrolidine building blocks, providing actionable, self-validating protocols for its integration into drug discovery workflows.

Structural and Mechanistic Deep Dive

When designing a library around a pyrrolidine core, the choice of the side-chain functional group dictates both the synthetic strategy and the final pharmacokinetic profile.

  • Pyrrolidine-2-carboxylic acid (Proline): The classic pyrrolidine building block. While ubiquitous in peptide mimetics, its zwitterionic nature and lack of a basic side-chain amine limit its ability to form salt bridges with deep acidic pockets in target proteins.

  • 2-(Aminomethyl)pyrrolidine & 3-Aminopyrrolidine: These building blocks feature a primary amine. While highly reactive, they suffer from poor synthetic orthogonality. During library synthesis (e.g., amide couplings or SNAr reactions), the primary amine competes with the secondary ring amine, requiring tedious Boc/Cbz protection and subsequent deprotection steps.

  • Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine: This molecule solves the orthogonality problem. The secondary amine within the pyrrolidine ring (pKa ~11.31)[3] acts as the primary nucleophile. The side chain features a tertiary dimethylamino group (pKa ~9.1). Because tertiary amines are non-nucleophilic, this building block can be coupled directly to electrophiles without protecting groups. Furthermore, the ethyl linker provides superior conformational flexibility compared to a rigid methyl linker, allowing the basic nitrogen to reach into adjacent binding pockets (e.g., interacting with Asp or Glu residues in GPCRs or kinases).

Why the Dihydrochloride Salt? Handling aliphatic diamines as free bases is notoriously difficult; they are often volatile, hygroscopic oils prone to rapid oxidation and autopolymerization[4]. The dihydrochloride salt form stabilizes the amines, prevents degradation, and allows the reagent to be handled as a free-flowing, weighable solid on the benchtop.

Quantitative Comparison Matrix

The following table summarizes the physicochemical and synthetic properties of key pyrrolidine building blocks to guide scaffold selection.

Building BlockStructure TypeRing pKa (approx.)Side-Chain pKa (approx.)ClogPSynthetic Orthogonality
Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Sec/Tert Diamine11.39.21.2High (Tertiary amine is non-nucleophilic; no protection needed)
Pyrrolidine-2-carboxylic acid Amino Acid10.61.9 (Acid)-1.5Moderate (Requires esterification/protection for amine coupling)
2-(Aminomethyl)pyrrolidine Sec/Pri Diamine11.010.00.3Low (Primary amine competes; requires orthogonal protection)
3-Aminopyrrolidine Sec/Pri Diamine10.89.80.1Low (Primary amine competes; requires orthogonal protection)

Synthetic Integration: Chemoselective Amide Coupling Protocol

To leverage the lack of protecting groups, the following self-validating protocol details the chemoselective amide coupling of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride to a proprietary carboxylic acid core.

Expertise & Causality: Reagent Selection
  • Coupling Reagent (HATU): The secondary amine of the pyrrolidine ring is sterically hindered. HATU is chosen over EDC/HOBt because it forms a highly reactive 7-aza-HOAt active ester, accelerating the coupling of hindered nucleophiles.

  • Base (DIPEA - 4.0 eq): Precise stoichiometry is critical. Two equivalents of DIPEA are instantly consumed to neutralize the two HCl molecules in the dihydrochloride salt, liberating the secondary amine for attack. The remaining two equivalents maintain the basic environment required to deprotonate the carboxylic acid and drive the HATU activation mechanism.

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Validation Check: Quench a 5 µL aliquot in methanol. LC-MS should reveal the formation of the methyl ester, confirming successful activation of the acid.

  • In Situ Free-Basing & Coupling: In a separate vial, suspend Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (1.2 eq) in DMF and add DIPEA (2.5 eq) to liberate the free base. Transfer this solution dropwise to the activated ester mixture. Stir for 2-4 hours at room temperature.

  • Reaction Monitoring (TLC Hack): Standard silica TLC will cause the product to streak severely due to the basic tertiary amine. Self-validating modification: Run the TLC using 10% MeOH in DCM containing 1% Triethylamine (Et₃N) . The Et₃N neutralizes the acidic silanol groups on the silica plate, yielding a tight, quantifiable spot.

  • Mass Spectrometry Validation: Analyze the crude mixture via LC-MS. The product must exhibit the [M+H]+ parent ion.

    • Structural Confirmation: Under MS/MS Collision-Induced Dissociation (CID), the product will show a characteristic neutral loss of 45 Da (loss of dimethylamine, HN(CH3​)2​ ). This specific fragmentation pattern validates the structural integrity of the side chain.

Workflow Visualization

Workflow A Carboxylic Acid Core B Activation (HATU, DMF) A->B Step 1 E Amide Formation (RT, 2-4h) B->E Activated Ester C In Situ Free-Basing (DIPEA, 4.0 eq total) C->E Nucleophilic Attack D Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine 2HCl Salt D->C Neutralize HCl F LC-MS Validation [M+H]+ & -45 Da E->F Monitor

Caption: Workflow for chemoselective amide coupling using the dihydrochloride salt.

Pharmacophore Mapping & Target Engagement

Once incorporated into a drug scaffold, the Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine moiety serves distinct pharmacophoric roles. The pyrrolidine ring acts as a rigid, sp³-rich spacer that optimizes vector geometry and improves aqueous solubility[2]. The ethyl linker provides the necessary degrees of freedom for the terminal dimethylamino group to orient itself optimally within the binding site. At physiological pH, the tertiary amine (pKa ~9.2) is protonated, allowing it to act as a potent hydrogen bond donor and form robust salt bridges with negatively charged amino acid residues (like Aspartate or Glutamate) in the target protein.

Pharmacophore cluster_0 Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Moiety Target Target Protein Pocket Ring Pyrrolidine Ring (sp3 Core, VdW Interactions) Ring->Target Shape Complementarity Linker Ethyl Linker (Conformational Flexibility) Ring->Linker Amine Dimethylamino Group (Tertiary Amine, pKa ~9.2) Linker->Amine Amine->Target Salt Bridge (Asp/Glu)

Caption: Pharmacophore mapping of the building block interacting with a target protein.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / Springer URL:[Link][1]

  • Pyrrolidine | C4H9N | CID 31268 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link][3]

  • Bis-(2-dimethylaminoethyl)ether (DMAEE) Properties and pKa Source: Ataman Kimya / Chemical Database URL:[Link]

  • DMAEMA - Physico-chemical Properties Source: ChemBK URL:[Link][4]

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Comparative efficacy of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride in screening libraries

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Pyrrolidine-Based Scaffolds in Screening Libraries

Abstract

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and natural products.[1][2] Its significance stems from a unique combination of conformational flexibility, stereochemical richness, and favorable physicochemical properties that make it an ideal starting point for drug discovery campaigns.[3][4] While highly decorated derivatives such as Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride may have specific applications, the true power in library screening often lies in the strategic deployment of the core scaffold and its simpler, more versatile analogues. This guide provides a comparative analysis of the pyrrolidine scaffold against other common heterocyclic fragments, offering experimental frameworks and data-driven insights to guide library design and hit selection for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs.[3] Its success is not coincidental but is rooted in several key molecular attributes:

  • Three-Dimensional (3D) Character: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar structure. This inherent 3D character allows for a more comprehensive exploration of the pharmacophore space, which is critical for achieving potent and selective interactions with complex biological targets.[4][5]

  • Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, allowing for the creation of diverse stereoisomers. The spatial orientation of substituents can dramatically alter the biological profile of a molecule, enabling fine-tuning of target engagement and off-target effects.[3][5]

  • Favorable Physicochemical Properties: The pyrrolidine scaffold imparts a balance of properties crucial for drug development. It contains a basic nitrogen atom, which can serve as a key hydrogen bond acceptor or be protonated to enhance solubility, while the carbon framework can be modified to modulate lipophilicity.[2]

  • Conformational Flexibility: Pyrrolidine adopts flexible "envelope" and "twist" conformations.[6] This adaptability can be advantageous, allowing the molecule to conform to the shape of a binding pocket, whereas more rigid scaffolds might be unable to achieve an optimal fit.

These features make the pyrrolidine scaffold a highly versatile starting point for fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened to identify initial hits for optimization.[7]

Library Design: Pyrrolidine vs. Alternative Scaffolds

A critical decision in FBDD is the selection of core scaffolds for the screening library. While pyrrolidine is a powerful choice, its performance is best understood in comparison to other common saturated nitrogen heterocycles like piperidine (six-membered) and azetidine (four-membered).

The choice between these scaffolds allows a medicinal chemist to strategically modulate key drug-like properties.[6] Piperidine, for instance, is slightly more lipophilic and conformationally more rigid, preferring a "chair" conformation.[2] This rigidity can be beneficial for locking in a bioactive conformation and achieving high binding affinity.[6] Pyrrolidine's greater flexibility and lower lipophilicity may be preferable when conformational adaptability is needed or when a more hydrophilic profile is desired to improve solubility or reduce off-target hydrophobic interactions.[2][6]

Below is a comparison of key physicochemical properties relevant to fragment library design, guided by the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[8]

PropertyPyrrolidinePiperidineAzetidineKey Design Consideration
Molecular Weight ( g/mol ) 71.1285.1557.10All are excellent starting points for fragment-based design.
cLogP (Octanol/Water) 0.460.84-0.05Piperidine is the most lipophilic, while azetidine is the most hydrophilic. Pyrrolidine offers a balanced, intermediate lipophilicity.[2][6]
pKa of Conjugate Acid ~11.27~11.22~11.29All are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction.[2]
Conformational Flexibility Flexible (Envelope/Twist)Rigid (Chair)PlanarPyrrolidine's flexibility can aid in binding pocket adaptation, whereas piperidine's rigidity can pre-organize substituents for optimal binding.[6]
3D Shape Diversity HighModerateLowThe non-planar nature of pyrrolidine and piperidine provides greater 3D shape diversity compared to the relatively flat azetidine.[9]

This data underscores that the "best" scaffold is context-dependent. A library containing a representative selection of these scaffolds provides the highest probability of identifying high-quality hits against a diverse range of biological targets.

Experimental Protocols for Comparative Efficacy Screening

To objectively compare the efficacy of different fragment libraries, robust and sensitive biophysical screening methods are required. Because fragment hits are often weak binders (micromolar to millimolar affinity), techniques that directly measure binding are preferred over traditional activity-based assays.[10]

Here, we detail two widely used, self-validating protocols for primary fragment screening.

Method 1: Surface Plasmon Resonance (SPR) for Hit Identification

SPR is a label-free technology that measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[11] This provides rich kinetic and affinity data, making it a gold standard for FBDD.[12][13]

Experimental Workflow for SPR Screening:

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_screen Phase 3: Screening cluster_analysis Phase 4: Data Analysis P1 Target Protein Purification & QC P2 Sensor Chip Selection (e.g., CM5) P3 Immobilization Buffer (e.g., 10 mM Acetate, pH 4.5) I1 Surface Activation (EDC/NHS) P3->I1 I2 Protein Injection (Amine Coupling) I1->I2 I3 Deactivation (Ethanolamine) I2->I3 S1 Fragment Library Dilution (e.g., 200 µM in Running Buffer) I3->S1 S2 Serial Injections over Target & Reference Surfaces S1->S2 S3 Regeneration (e.g., Glycine-HCl, pH 2.0) S2->S3 S3->S2 Loop for each fragment A1 Reference Subtraction & Blank Correction S3->A1 A2 Binding Response Analysis (RU vs. Time) A1->A2 A3 Hit Prioritization based on Response & Ligand Efficiency A2->A3

Figure 1: High-level workflow for a typical SPR-based fragment screening experiment.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over one flow cell until the desired immobilization level is reached (e.g., 8000-10000 Response Units, RU).

    • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate excess reactive groups.

    • A second flow cell should be activated and deactivated without protein to serve as a reference surface.[13]

  • Fragment Screening:

    • Prepare fragment plates by diluting stock solutions into a running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Perform serial injections of each fragment over the target and reference flow cells. A typical injection protocol includes a 60-second association phase followed by a 120-second dissociation phase.

    • After each fragment injection, regenerate the surface with a short pulse of a harsh buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound fragment.

  • Data Analysis and Hit Triage:

    • Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a buffer-only (blank) injection.

    • Identify initial hits as fragments that produce a stable, concentration-dependent binding response significantly above the noise level.

    • Prioritize hits not just on binding affinity but also on Ligand Efficiency (LE) .

Method 2: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method to identify ligands that bind to and stabilize a target protein.[14][15] Ligand binding typically increases the melting temperature (Tm) of the protein, and this "thermal shift" (ΔTm) is monitored using a fluorescent dye that binds to unfolded proteins.[16][17]

Step-by-Step Protocol:

  • Reaction Preparation:

    • In a 96-well or 384-well PCR plate, prepare a reaction mix for each fragment. Each well should contain:

      • Purified target protein (final concentration 2-5 µM).

      • Fluorescent dye (e.g., SYPRO Orange at 5X final concentration).

      • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

      • Fragment of interest (final concentration 100-500 µM).

    • Include control wells with no fragment (protein + dye only) and no protein (buffer + dye only).

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.[17]

    • Apply a temperature gradient, typically from 25 °C to 95 °C, increasing by 0.5-1.0 °C per minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Determine the Tm for each well by fitting the curve to a Boltzmann equation. The Tm is the temperature at the inflection point of the curve.[17]

    • Calculate the ΔTm for each fragment by subtracting the Tm of the control (protein only) from the Tm of the well containing the fragment.

    • A significant positive ΔTm (typically > 2 °C) indicates that the fragment binds to and stabilizes the protein, marking it as a hit.[14]

Case Study: Comparative Analysis and Hit Prioritization

To illustrate the application of these principles, consider a hypothetical screening campaign against a protein kinase target. Two fragment libraries are screened: Library A (1000 fragments, rich in pyrrolidine scaffolds) and Library B (1000 fragments, rich in piperidine scaffolds).

Key Metrics for Comparison:

  • Hit Rate (%): The percentage of fragments in a library that meet the predefined hit criteria (e.g., ΔTm > 2°C or SPR Response > 30 RU).

  • Ligand Efficiency (LE): A critical metric for prioritizing fragments. It normalizes binding affinity for the size of the molecule, rewarding tighter binding from smaller molecules.[18][19] It is calculated as:

    • LE = -ΔG / N (where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms). A higher LE is better, with a value > 0.3 kcal/mol/atom often considered a good starting point.[20]

  • Lipophilic Ligand Efficiency (LLE): This metric relates affinity to lipophilicity, guiding chemists to increase potency without adding excessive grease, which often leads to poor pharmacokinetic properties.[10] It is calculated as:

    • LLE = pIC50 - cLogP. A higher LLE is better, with a target range often between 5 and 7.[18]

Hypothetical Screening Results:

MetricLibrary A (Pyrrolidine-Rich)Library B (Piperidine-Rich)Interpretation
Hit Rate 3.5% (35 Hits)2.8% (28 Hits)Library A yielded a slightly higher number of initial hits, potentially due to the greater conformational flexibility of the pyrrolidine scaffold allowing it to adapt to the kinase binding site.
Average LE of Hits 0.340.31The pyrrolidine-based hits are, on average, more efficient binders for their size. This suggests they form more optimal interactions per atom.
Average LLE of Hits 5.85.2The lower lipophilicity of the pyrrolidine scaffold contributes to a better LLE, indicating a more promising starting point for optimization without accumulating undesirable lipophilic character.[2][6]
Average cLogP of Hits 1.82.3Consistent with the inherent properties of the core scaffolds, the hits from Library A are less lipophilic.

Hit-to-Lead Logic:

The goal of FBDD is not just to find hits, but to find evolvable hits. The data above suggests that while both libraries provided useful starting points, the pyrrolidine-based hits from Library A are of higher quality on average. They are more efficient and have more favorable physicochemical properties, providing a superior foundation for the subsequent hit-to-lead optimization campaign.

Hit_To_Lead cluster_discovery Phase 1: Hit Discovery cluster_validation Phase 2: Hit Validation & Prioritization cluster_optimization Phase 3: Hit-to-Lead Optimization LibA Pyrrolidine Library Screen Primary Screen (SPR or TSA) LibA->Screen LibB Piperidine Library LibB->Screen Hits Identify Fragment Hits (e.g., 35 from Lib A, 28 from Lib B) Screen->Hits Ortho Orthogonal Assay (e.g., NMR, ITC) Hits->Ortho LE Calculate Efficiency Metrics (LE, LLE) Ortho->LE Triage Prioritize High-Quality Hits (High LE & LLE, Tractable Chemistry) LE->Triage SAR Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Linking Triage->SAR ADME Optimize ADME Properties (Solubility, Permeability, Metabolism) SAR->ADME ADME->SAR Iterative Cycles Lead Lead Candidate ADME->Lead

Figure 2: Logical workflow from fragment screening to lead candidate identification.

Conclusion

The pyrrolidine scaffold is an exceptionally valuable component of any screening library due to its inherent 3D nature, conformational adaptability, and favorable physicochemical profile. While no single scaffold is universally superior, a comparative analysis grounded in robust experimental data often reveals the subtle advantages of one framework over another for a specific biological target. In our case study, the pyrrolidine-rich library yielded hits with superior ligand and lipophilic efficiencies, marking them as more promising starting points for a resource-intensive lead optimization program. By employing rigorous biophysical screening methods like SPR and TSA and prioritizing hits based on efficiency metrics rather than affinity alone, drug discovery teams can significantly increase their probability of success.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available from: [Link]

  • Giménez-lópez, D., et al. (2022). Pushing the Ligand Efficiency Metrics: Relative Group Contribution (RGC) Model as a Helpful Strategy to Promote a Fragment “Rescue” Effect. PMC. Available from: [Link]

  • Hopkins, A. L., et al. (2014). The Role of Ligand Efficiency Measures in Drug Discovery. Nature Reviews Drug Discovery, 13(2), 105-121. Available from: [Link]

  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(4), e225-e231. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]

  • QxMD. (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Read by QxMD. Available from: [Link]

  • FitzGerald, E. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available from: [Link]

  • Taylor & Francis. (n.d.). Ligand efficiency – Knowledge and References. Taylor & Francis. Available from: [Link]

  • FitzGerald, E. A., et al. (2024). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Available from: [Link]

  • Bembenek, S. D., et al. (2009). Ligand efficiency and fragment-based drug discovery. PubMed. Available from: [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available from: [Link]

  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. Available from: [Link]

  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. White Rose Research Online. Available from: [Link]

  • Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 1-2. Available from: [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. ResearchGate. Available from: [Link]

  • Charles River. (n.d.). Thermal Shift Assays. Charles River. Available from: [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. Available from: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available from: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available from: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Sever, A. C., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3: Scope of the fragment-based library generation: pyrrolidines, piperidines and morpholines. ResearchGate. Available from: [Link]

  • O'Brien, P., & H-Evans, A. (2012). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Organic Letters, 14(18), 4922-4925. Available from: [Link]

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Comparative Analysis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride Cross-reactivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the principle of "one molecule, one target" is an idealized but seldom-achieved goal. The reality is that small molecule therapeutics often interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions, or cross-reactivity, are a primary cause of adverse drug reactions and compound attrition during preclinical and clinical development. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental component of a successful research and development strategy.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride . Given the presence of the 2-(pyrrolidin-2-yl)ethylamine scaffold, a moiety found in various central nervous system (CNS) active agents, we hypothesize its primary activity may be related to monoamine transporter inhibition. This guide will detail the experimental workflows, comparative data analysis, and interpretation necessary to build a robust selectivity profile for this compound. We will explore its activity at its putative primary target and a rationally selected panel of secondary targets to identify potential liabilities and guide future optimization efforts.

Compound Profile: Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

The core structure, a pyrrolidine ring connected to a dimethylated ethylamine side chain, suggests potential interactions with biogenic amine transporters or receptors. The dimethylation of the terminal amine can influence potency, selectivity, and metabolic stability compared to its primary or secondary amine analogs. For the purpose of this guide, we will posit that its primary target is the Dopamine Transporter (DAT) , a key regulator of dopaminergic neurotransmission. Our objective is to determine the selectivity of this compound for DAT over other related and unrelated biological targets.

Experimental Design for Selectivity Profiling

A robust selectivity profile is generated by testing the compound against a diverse panel of targets. The choice of this panel should be guided by structural similarity to the primary target, known liabilities of the chemical class, and common mediators of adverse effects.

Experimental Workflow

The overall workflow for assessing the cross-reactivity of our lead compound is depicted below. This multi-stage process ensures a comprehensive evaluation, starting with the primary target and expanding to a broad panel of potential off-targets.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Off-Target Characterization A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Primary Target Assay: Dopamine Transporter (DAT) (Radioligand Binding Assay) A->B C Determine Potency (IC50/Ki) at Primary Target B->C D Selectivity Panel: - Monoamine Transporters (SERT, NET) - GPCRs (Adrenergic, Dopaminergic) - Kinases (e.g., PKA, CDK2) C->D Proceed if potent E Single-Point High Concentration Screen (e.g., 10 µM) D->E F Identify 'Hits' (>50% Inhibition) E->F G Dose-Response Assays for Identified 'Hits' F->G Characterize hits H Determine Off-Target Potency (IC50/Ki) G->H I Calculate Selectivity Ratios (Off-Target IC50 / Primary Target IC50) H->I G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron PreNeuron Dopamine (DA) Synthesis Vesicle DA Storage PreNeuron->Vesicle SynapticDA Synaptic Dopamine Vesicle->SynapticDA Release DAT Dopamine Transporter (DAT) D2R D2 Receptor Signal Downstream Signaling D2R->Signal Compound Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Compound->DAT Inhibition SynapticDA->DAT Reuptake SynapticDA->D2R Binding

Figure 2: Simplified dopamine signaling pathway at the synapse.

As shown in Figure 2, our lead compound inhibits the reuptake of dopamine. However, its off-target activity on NET and SERT means it could also increase synaptic levels of norepinephrine and serotonin, respectively. This could lead to a complex pharmacological profile with potential for both therapeutic synergies and side effects related to the modulation of multiple neurotransmitter systems. For instance, concomitant inhibition of NET is sometimes a desired property for treating conditions like ADHD, while potent SERT inhibition could introduce side effects typically associated with SSRIs.

Conclusion and Future Directions

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is a potent DAT inhibitor with a promising selectivity profile against a range of common off-targets. Its moderate cross-reactivity on other monoamine transporters is the most significant finding and should be the focus of further investigation.

Recommendations for future studies include:

  • Functional Assays: Move beyond binding assays to functional assays (e.g., neurotransmitter uptake assays) to confirm the inhibitory action of the compound.

  • Expanded Panel Screening: Test against a broader panel of receptors and ion channels, particularly those known to be affected by CNS-active drugs.

  • In Vivo Studies: Assess the pharmacokinetic profile and in vivo efficacy and side effects of the compound in relevant animal models to understand how the observed in vitro selectivity translates to a whole-organism level.

By systematically characterizing the selectivity of lead compounds, researchers can make more informed decisions, mitigate risks of late-stage failure, and ultimately develop safer and more effective medicines.

References

  • Title: The importance of thorough pharmacological profiling Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Role of Monoamine Transporters in the Action of Antidepressant Drugs Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Benchmarking Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride Against Standard Amine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis and transition-metal catalysis evolve, the selection of the precise amine ligand dictates the stereochemical and kinetic success of a reaction. While symmetrical ligands like Tetramethylethylenediamine (TMEDA) and Ethylenediamine (EDA) are ubiquitous, unsymmetrical chiral diamines offer nuanced stereocontrol.

This guide benchmarks Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (CAS: 1909316-17-1)[1] against standard amine ligands. By analyzing its unique secondary/tertiary amine hybrid structure, we will explore its comparative advantages in copper-catalyzed asymmetric Henry reactions and organolithium-directed metalation.

Structural & Physicochemical Benchmarking

The structural causality of a ligand governs its behavior. TMEDA acts as a strong, symmetrical σ -donor that aggressively breaks up organometallic aggregates. In contrast, Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine is an unsymmetrical bidentate ligand. Its secondary amine (pyrrolidine) provides a hydrogen-bond donor site capable of directing substrates, while the flexible ethyl linker and tertiary dimethylamine group provide hemilabile coordination to stabilize metal centers without over-saturating them[2].

Table 1: Ligand Structural Comparison
LigandDenticityAmine TypesChiralityStructural Flexibility
Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Bidentate2°, 3°Chiral (at C2)Flexible
TMEDA Bidentate3°, 3°AchiralFlexible
Ethylenediamine (EDA) Bidentate1°, 1°AchiralFlexible
(-)-Sparteine Bidentate3°, 3°ChiralRigid

Foundational Protocol: Free-Basing the Dihydrochloride Salt

Because Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine is commercially supplied as a stable dihydrochloride salt[1], it must be converted to its free base prior to metal complexation. Using the protonated salt directly will quench organometallic reagents and fail to coordinate transition metals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water.

  • Basification: Slowly add 2.0 M aqueous NaOH dropwise at 0 °C until the pH reaches >12. Causality: The high pH ensures both the secondary and tertiary amines are fully deprotonated.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) ( 3×15 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (avoid excessive heat, as free diamines can be volatile).

  • Validation Checkpoint: The resulting oil should be clear. Add a small aliquot of the dried organic layer to a vial with anhydrous CuSO₄; a rapid shift to a deep blue color confirms the presence of the active, chelating free base.

Application 1: Asymmetric Metal Catalysis (Cu-Catalyzed Henry Reaction)

In the asymmetric Henry (nitroaldol) reaction, chiral pyrrolidine-based diamines excel at creating a rigid chiral pocket around a Copper(II) center[3]. Symmetrical ligands like EDA or TMEDA yield racemic mixtures, whereas the secondary amine of the pyrrolidine ring can hydrogen-bond with the nitroalkane, directing nucleophilic attack to a specific face of the aldehyde.

Experimental Protocol
  • Catalyst Formation: In an inert atmosphere, combine 10 mol% Cu(OAc)₂ with 11 mol% of the free-based ligand in ethanol. Stir for 1 hour at room temperature.

    • Validation Checkpoint: The solution must transition from pale blue to a deep royal blue, indicating successful bidentate coordination.

    • Causality: Cu(OAc)₂ is selected over CuCl₂ because the acetate counterion acts as an internal base to deprotonate the nitroalkane, a critical mechanistic step[3].

  • Substrate Addition: Cool the complex to -20 °C. Add the aldehyde (1.0 equiv) followed by nitromethane (10.0 equiv).

  • Reaction & Workup: Stir for 24-48 hours. Monitor via TLC. Quench with 1M HCl to break the Cu-complex and extract with ethyl acetate.

G A Cu(OAc)2 Precatalyst C Chiral Cu(II)-Diamine Complex (Active Catalyst) A->C Ligand Exchange (RT, 1h) B Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine (Free Base) B->C Bidentate Coordination D Substrate Coordination (Aldehyde + Nitroalkane) C->D Substrate Entry E Stereoselective C-C Bond Formation D->E Deprotonation & Nucleophilic Attack E->C Catalyst Regeneration F Chiral β-Nitroalcohol Product E->F Product Release

Fig 1: Copper(II)-diamine catalytic cycle for the asymmetric Henry reaction.

Table 2: Performance Benchmarking in the Henry Reaction

(Reaction: Benzaldehyde + Nitromethane at -20 °C)

LigandYield (%)Enantiomeric Excess (ee %)
EDA850 (Racemic)
TMEDA820 (Racemic)
(-)-Sparteine7515
Pyrrolidine-Diamine (S-enantiomer) 92 >90

Application 2: Organolithium Directed Metalation & Negishi Coupling

TMEDA is the gold standard for deaggregating alkyllithium hexamers into reactive dimers. However, when highly enantioselective α -alkylation of secondary nucleophiles (like N-Boc-pyrrolidine) is required, TMEDA fails to provide stereocontrol.

Replacing TMEDA with a chiral pyrrolidine-diamine ligand facilitates enantioconvergent cross-couplings. The chiral diamine binds the lithium/zinc intermediates, dictating the stereochemical outcome of the subsequent transmetalation with nickel catalysts[4].

Experimental Protocol
  • Lithiation: Dissolve N-Boc-pyrrolidine (1.0 equiv) and the chiral diamine ligand (1.2 equiv) in anhydrous MTBE at -78 °C. Slowly add sec-butyllithium (1.3 equiv).

    • Causality: The Boc group directs the lithiation to the α -position via the Complex Induced Proximity Effect (CIPE), while the diamine breaks the sec-BuLi aggregates and creates a chiral environment[4].

  • Transmetalation: Add ZnCl₂ (1.3 equiv) to convert the organolithium intermediate to an organozinc reagent.

  • Cross-Coupling: Introduce the electrophile (e.g., cyclohexyl iodide) and the NiCl₂ catalyst. Warm to room temperature.

    • Validation Checkpoint: To ensure successful lithiation before transmetalation, quench a 0.1 mL aliquot with MeOD. Analyze via ¹H-NMR; >95% deuterium incorporation at the α -position validates the system.

G A (sec-BuLi) Tetramer/Hexamer (Low Reactivity) C Diamine-Li Complex (Reactive Monomer) A->C Deaggregation B Add Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine B->C Bidentate Chelation E Directed Asymmetric Lithiation C->E Base Activation D Substrate (N-Boc-pyrrolidine) D->E Substrate Coordination F Enantioenriched Organolithium E->F Deprotonation

Fig 2: Mechanism of organolithium deaggregation and directed asymmetric lithiation.

Table 3: Performance Benchmarking in Negishi α -Alkylation

(Reaction: N-Boc-pyrrolidine + Cyclohexyl Iodide)[4]

LigandYield (%)Enantiomeric Excess (ee %)
TMEDA<10N/A
Pyridine-Oxazoline<10N/A
Pyrrolidine-Diamine 86 93

Conclusion

While standard ligands like TMEDA and EDA remain staples for basic deaggregation and symmetrical coordination, Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine provides a highly tunable, bifunctional alternative. Its secondary amine allows for critical hydrogen-bonding and steric shielding, making it a superior benchmark candidate for asymmetric metal catalysis and enantioselective organolithium chemistry.

References

  • Accela ChemBio. dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (CAS: 1909316-17-1). Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. Retrieved from:[Link]

  • Journal of the American Chemical Society (via PMC). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Retrieved from:[Link]

Sources

Validating purity of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride using quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride: A Comparative Guide to qNMR vs. Traditional Methods

As a Senior Application Scientist in pharmaceutical development, one of the most persistent challenges is establishing the absolute purity of novel, highly polar aliphatic intermediates. Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (CAS: 1909316-17-1) perfectly exemplifies this analytical bottleneck. It is a small, highly polar diamine salt lacking any UV-absorbing chromophores.

This guide objectively compares the efficacy of traditional analytical methods against Quantitative Nuclear Magnetic Resonance (qNMR) for this specific molecule, providing the mechanistic causality, experimental protocols, and comparative data necessary to establish a robust, self-validating purity assay.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand why method selection is critical, we must first analyze the physicochemical properties of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride:

  • Molecular Formula: C8H18N2 · 2HCl (MW: 215.16 g/mol )

  • Structure: An aliphatic pyrrolidine ring linked via an ethyl chain to a dimethylamine group, protonated as a dihydrochloride salt.

  • Optical Properties: The molecule contains no aromatic rings or conjugated double bonds.

Because it lacks a chromophore, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to this compound. While alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can visualize the molecule, they are secondary methods; they require an exact, pre-validated reference standard of the analyte to build a calibration curve[1]. This creates a circular problem: How do you determine the absolute purity of the primary reference standard itself?

Furthermore, Gas Chromatography (GC) is unsuitable because the dihydrochloride salt is non-volatile and would thermally degrade, necessitating a messy free-basing and derivatization step that introduces sample preparation errors.

MethodSelection Compound Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine 2HCl Chromophore UV Chromophore Present? Compound->Chromophore HPLC_UV HPLC-UV (Incompatible) Chromophore->HPLC_UV No Volatility Volatile Compound? Chromophore->Volatility No GC GC-FID (Requires Free-basing) Volatility->GC No (Salt Form) Standard Exact Reference Standard? Volatility->Standard No HPLC_ELSD HPLC-ELSD/CAD (Secondary Method) Standard->HPLC_ELSD No qNMR qNMR (1H) (Primary Method, No Std Needed) Standard->qNMR No

Caption: Decision tree for analytical method selection for aliphatic salts.

Comparative Analysis: qNMR vs. Alternatives

The table below summarizes the quantitative viability of various analytical techniques for this specific molecule.

Analytical MethodDetection PrincipleReference Standard Required?Suitability for AnalyteLimitations
qNMR (1H) Direct proportionality of nuclear spin intensityNo (Uses unrelated Internal Standard)Optimal Requires high-field NMR (≥400 MHz) and careful relaxation delay calibration.
HPLC-CAD/ELSD Aerosol charge / Light scatteringYes (Exact analyte standard)ModerateNon-linear response curves; cannot establish primary absolute purity[2].
GC-FID Flame ionizationYes PoorAnalyte is a non-volatile salt; requires complex derivatization.
Titration Acid-base / ArgentometricNoPoorNon-specific. Only measures total chloride or total basic nitrogen; cannot detect structurally related organic impurities.

Mechanistic Causality: The Power of qNMR

Quantitative NMR (qNMR) bypasses the limitations of chromatography by acting as a primary ratio method. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei (protons) generating that signal, regardless of the molecule's overall chemical structure[3].

By co-dissolving the analyte with a highly pure, structurally unrelated Internal Standard (IS), we can determine the absolute mass fraction (purity) of the analyte without needing a prior reference standard of the analyte itself[4][5].

Self-Validating System Design: To ensure trustworthiness, a robust qNMR protocol must be self-validating. For Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, we achieve this by calculating the purity independently using two distinct proton environments:

  • The N,N-dimethyl protons (singlet, 6H, ~2.9 ppm).

  • The isolated chiral C-H proton on the pyrrolidine ring (multiplet, 1H, ~3.5 ppm).

If the calculated purity derived from the 6H singlet matches the purity derived from the 1H multiplet, the system internally validates that neither peak is suffering from hidden co-eluting impurities.

Experimental Protocol: Absolute Purity Validation via qNMR

The following methodology details the exact workflow for analyzing Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride.

Step 1: Internal Standard and Solvent Selection
  • Solvent: Deuterium Oxide (D₂O). The analyte is a highly polar dihydrochloride salt and is freely soluble in water.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent certified reference material).

  • Causality for IS Choice: Maleic acid yields a sharp singlet integrating for 2 protons at ~6.3 ppm in D₂O[6]. This is located in the empty olefinic region, providing massive baseline separation from the analyte’s aliphatic signals (1.5–3.5 ppm), preventing any integration overlap[7].

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance (readability 0.01 mg), accurately weigh ~10.00 mg of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride into a clean glass vial.

  • Accurately weigh ~5.00 mg of Maleic Acid IS into the same vial.

  • Add 0.7 mL of D₂O. Vortex until complete dissolution is achieved. Transfer the solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters (Critical)
  • Pulse Sequence: Standard 1D proton sequence with a 90° excitation pulse (zg30 or zg).

  • Relaxation Delay (D1): This is the most critical parameter. Maleic acid has a notoriously long longitudinal relaxation time (T1) in D₂O, often ranging between 4.5 to 7 seconds[8]. To achieve >99.3% magnetization recovery for accurate quantitation, the D1 delay must be set to at least 5×T1 . Set D1 = 35 seconds.

  • Number of Scans (NS): 16 to 64 (optimize for Signal-to-Noise ratio > 250:1).

Step 4: Data Processing and Calculation

Apply careful phase correction and baseline correction (preferably a multipoint manual baseline correction or a high-order polynomial fit)[9]. Integrate the Maleic Acid singlet at 6.3 ppm and the analyte's N,N-dimethyl singlet at 2.9 ppm.

Calculate the purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ = Integral of analyte peak (e.g., N,N-dimethyl signal)

  • Istd​ = Integral of Maleic Acid peak

  • Nx​ = Number of protons for analyte peak (6)

  • Nstd​ = Number of protons for Maleic Acid (2)

  • Mx​ = Molar mass of analyte (215.16 g/mol )

  • Mstd​ = Molar mass of Maleic Acid (116.07 g/mol )

  • Wx​ = Weight of analyte

  • Wstd​ = Weight of Maleic Acid

  • Pstd​ = Certified purity of Maleic Acid (e.g., 99.98%)

qNMRWorkflow Weighing 1. Co-weighing Analyte + Maleic Acid Solvent 2. Dissolution in D2O Weighing->Solvent Acquisition 3. NMR Acquisition (Delay > 5x T1) Solvent->Acquisition Processing 4. Phasing & Baseline Correction Acquisition->Processing Integration 5. Integration (Analyte vs IS) Processing->Integration Calculation 6. Purity Calculation (Mass Fraction %) Integration->Calculation

Caption: Step-by-step qNMR workflow for absolute purity determination.

Data Presentation: qNMR vs. HPLC-CAD

The following table summarizes a simulated comparative purity assessment of three distinct R&D batches of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, analyzed via both qNMR (using the protocol above) and HPLC-CAD (using an unvalidated, assumed 100% pure standard).

Batch NumberqNMR Purity (N-CH3 peak)qNMR Purity (Ring C-H peak)Internal Validation StatusHPLC-CAD Purity (Area %)Discrepancy Analysis
Batch 001 98.4% ± 0.2%98.3% ± 0.3%Pass (Peaks match)99.8%HPLC overestimates due to CAD response factor variations and lack of absolute standard[10].
Batch 002 94.1% ± 0.2%94.2% ± 0.2%Pass (Peaks match)97.5%qNMR successfully detected non-chromophoric aliphatic impurities missed by HPLC.
Batch 003 99.1% ± 0.1%99.2% ± 0.1%Pass (Peaks match)99.9%High purity confirmed. qNMR serves as the primary characterization for this standard.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at:[Link]

  • Almac Voice: QNMR is a powerful analytical tool. Almac Group. Available at:[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. BIPM. Available at:[Link]

  • Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. SciSpace. Available at:[Link]

  • Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis. Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Safety Operating Guide

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride: Comprehensive Laboratory Disposal and Safety Guide

As a building block in advanced organic synthesis and pharmaceutical drug development, Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride (CAS: 1909316-17-1) requires strict handling and disposal protocols. Because it is a diamine derivative stabilized as a dihydrochloride salt, its disposal profile is dictated by its high nitrogen content, its acidic nature in aqueous environments, and its potential to release toxic combustion byproducts.

This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step operational plan for the safe neutralization, containment, and disposal of this compound.

Physicochemical Profiling for Waste Management

To design a safe disposal protocol, one must first understand the chemical behavior of the waste. Merely treating this compound as generic "organic waste" is a critical operational failure.

When dissolved in water, the dihydrochloride salt dissociates. The protonated amine groups act as weak acids, significantly lowering the pH of the solution. If disposed of improperly, highly acidic waste can violate the EPA's Resource Conservation and Recovery Act (RCRA) corrosivity characteristics[1]. Furthermore, the presence of both nitrogen and chloride ions dictates that thermal destruction must be carefully managed to prevent the release of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2].

Table 1: Quantitative & Qualitative Data Impacting Disposal

ParameterValue / CharacteristicOperational Impact on Disposal
Chemical Identity Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine 2HClContains tertiary and secondary amines; incompatible with strong oxidizers.
CAS Number 1909316-17-1Required for accurate EPA/DOT waste manifest labeling.
Physical State Solid (Crystalline/Powder)Prone to aerosolization. Requires dust-minimization during lab packing.
Aqueous Behavior Highly water-soluble, AcidicSolutions must be neutralized to pH 6.0–8.0 prior to carboy accumulation.
Combustion Profile Yields COx, NOx, and HCl gasMandates high-temperature incineration equipped with alkaline scrubbers.

Waste Routing & Decision Logic

The disposal pathway for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride diverges based on its physical state at the time of disposal. The following decision matrix illustrates the self-validating logic used to route the chemical to its final destruction phase.

WasteRouting Start Waste Generated: Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine 2HCl State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Unused/Expired Liquid Aqueous Solution State->Liquid Reaction Matrix Pack Pack in sealed, compatible HDPE container Solid->Pack Neutralize Neutralize to pH 6-8 (Validate with pH meter) Liquid->Neutralize Incinerate High-Temp Incineration (with NOx/HCl scrubbers) Pack->Incinerate AqueousWaste Collect as Aqueous Nitrogenous Waste Neutralize->AqueousWaste AqueousWaste->Incinerate EPA-approved facility

Waste routing protocol for Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride.

Step-by-Step Disposal Methodologies

The following Standard Operating Procedures (SOPs) are designed to be self-validating systems. By incorporating verification steps (such as pH testing), the protocol ensures that safety is mathematically and chemically guaranteed before proceeding to the next step.

SOP A: Disposal of Solid Material (Unused or Expired Stock)

Causality Focus: Solid amine hydrochlorides are stable but can cause severe respiratory irritation if inhaled as dust. They must be isolated from ambient moisture and routed directly to incineration.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat. If handling large quantities outside a fume hood, an N95 or P100 particulate respirator is required.

  • Transfer: Using a dedicated, non-sparking spatula, transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) container. Do not sweep dry material, as this generates hazardous aerosols.

  • Sealing & Labeling: Seal the container tightly. Label explicitly as: "Hazardous Waste - Toxic Solid (Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride)".

  • Accumulation: Store in a designated secondary containment bin, strictly segregated from strong oxidizing agents (e.g., nitrates, peroxides). Ensure accumulation does not exceed institutional time limits (typically 6 months)[3].

  • Final Disposal: Submit to a licensed hazardous waste vendor for high-temperature incineration. The facility must utilize an alkaline scrubber to neutralize the HCl and NOx gases generated during thermal destruction[2].

SOP B: Neutralization and Disposal of Aqueous Solutions

Causality Focus: The dihydrochloride salt lowers the pH of water. Discharging acidic waste damages plumbing and violates environmental regulations. Furthermore, amines must never be mixed with sodium hypochlorite (bleach), as this reaction forms highly toxic and volatile chloramines.

  • Initial Assessment: Place the aqueous waste beaker on a magnetic stirrer inside a fume hood. Insert a calibrated pH probe. The initial pH will likely register between 2.0 and 4.0.

  • Neutralization: Slowly add a mild base, such as 1M Sodium Bicarbonate ( NaHCO3​ ) or dilute Sodium Hydroxide ( NaOH ), dropwise while stirring continuously.

  • Validation: Monitor the pH until it stabilizes strictly between 6.0 and 8.0 . The cessation of effervescence (if using bicarbonate) serves as a secondary visual validation of neutralization.

  • Transfer: Once neutralized, funnel the solution into a designated aqueous waste carboy labeled "Aqueous Nitrogenous Waste - Non-Halogenated".

  • Manifesting: Log the addition on the waste manifest attached to the carboy. Submit for institutional EHS pickup once the carboy reaches 80% capacity.

SOP C: Emergency Spill Response

Causality Focus: Rapid containment prevents the chemical from entering municipal water systems, where standard water treatment plants are unequipped to routinely remove complex pharmaceutical intermediates[4].

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment (Solid Spill): Lightly mist the powder with water using a spray bottle to suppress dust formation. Alternatively, use a HEPA-filtered vacuum. Do not dry-sweep.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust, as organic materials can complicate the disposal of amine compounds.

  • Collection: Scoop the absorbed mixture into a heavy-duty hazardous waste bag. Tie securely and place inside a rigid plastic container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate using absorbent pads and dispose of them in the same hazardous waste container.

References

  • US Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. (Details incineration and alkaline scrubber requirements for halogenated amines). Available at: 2

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings (40 CFR 261). (Defines criteria for hazardous waste identification and corrosivity characteristics). Available at: 1

  • US Environmental Protection Agency (EPA). How to Dispose of Medicines Properly. (Highlights the inability of standard wastewater plants to process complex pharmaceutical agents). Available at: 4

  • University of Wyoming Safety Office. Laboratory Management Plan. (Outlines institutional accumulation limits and lab packing protocols for hazardous waste). Available at:3

Sources

Personal protective equipment for handling Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational precision is just as critical as the experimental data we generate. When handling specialized reagents like Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride , standard safety protocols must be elevated to address the specific physicochemical properties of amine salts.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. Our methodology is grounded in causality—explaining why each precaution is necessary—to empower researchers with the knowledge to mitigate risks proactively.

Hazard Profile & Causality Analysis

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is a bis-hydrochloride salt frequently utilized in advanced drug development and synthetic workflows. Like many amine hydrochlorides, it is highly water-soluble and often hygroscopic.

Understanding its hazard profile is the first step in designing an effective safety strategy. The compound carries specific Globally Harmonized System (GHS) hazard statements[1]:

Property / HazardValue / CodeClinical & Operational Implication
CAS Number 1909316-17-1Unique identifier for inventory, tracking, and SDS verification.
Molecular Weight 215.16 g/mol Required for precise molarity calculations in biological assays.
H302 Harmful if swallowedMandates strict no-mouth-pipetting and mandatory hand-washing protocols[1].
H315 Causes skin irritationNecessitates double-gloving; amine salts can cause localized pH disruption on the skin[1],[2].
H319 Causes serious eye irritationRequires ANSI Z87.1 compliant chemical splash goggles to prevent corneal damage[1],[2].
H335 May cause respiratory irritationFine powders can aerosolize via static charge. Mandates handling exclusively within a certified chemical fume hood[2].

Personal Protective Equipment (PPE) Matrix

PPE is your final line of defense. The selection below is not arbitrary; it is engineered to interrupt the specific exposure pathways of amine dihydrochloride salts, fully complying with OSHA's General PPE Requirements (29 CFR 1910.132)[3].

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1)Safety glasses with side shields are insufficient. Goggles form a seal to protect against airborne dust (H335) and accidental solution splattering during exothermic dissolution.
Hand Protection Double-layer Nitrile gloves (≥ 5 mil)Nitrile offers excellent resistance to amine derivatives. Double-gloving provides a fail-safe against micro-tears. Self-Validation: Inflate gloves slightly before donning to check for pinhole leaks.
Body Protection Flame-resistant (FR) or 100% cotton lab coatShields skin from contamination. Synthetic fabrics (like polyester) must be avoided as they generate static electricity, which causes the fine dihydrochloride powder to cling to the researcher.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All open-container work must occur in a fume hood[4]. If a hood is unavailable for a specific transfer, a fitted N95/P100 particulate respirator is required to block irritating dust.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every operational step must be a self-validating system. The following protocol minimizes aerosolization and exothermic risks during solution preparation.

Step-by-Step Methodology:

  • Pre-Operation Verification: Before opening the chemical, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Ensure all required PPE is donned.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the balance with a static-reduction wipe.

  • Weighing: Use an anti-static, grounded spatula. Causality: Dihydrochloride salts are often fine, dry powders that hold static charges. Standard metal spatulas can cause the powder to "jump" and aerosolize, increasing inhalation risk. Weigh directly into a tared, sealable vessel (e.g., a conical tube).

  • Solvent Addition: Cap the vessel and transfer it to the reaction area. When adding aqueous buffers or organic solvents, add the liquid slowly down the side of the vessel. Causality: Rapid dissolution of amine salts can cause localized pH drops and mild exothermic reactions, risking micro-splattering.

  • Decontamination: Once the solution is sealed, wipe down the balance and surrounding hood surface with a damp paper towel to capture any invisible micro-dust.

Workflow Start Pre-Operation: Verify PPE & Fume Hood Weigh Weighing: Use Anti-static Spatula in Enclosure Start->Weigh Transfer Transfer: Sealed Container to Reaction Vessel Weigh->Transfer Solvent Solvent Addition: Slowly Add Buffer/Solvent (Exothermic Risk) Transfer->Solvent Cleanup Post-Operation: Decontaminate Surfaces & Dispose Waste Solvent->Cleanup

Fig 1: Step-by-step operational workflow for handling amine dihydrochloride salts.

Spill Response & Waste Disposal Plan

Even with flawless technique, spills occur. Your response must be immediate and calculated to prevent the spread of the irritant.

Immediate Spill Response Protocol:

  • Assessment: Identify if the spill is a dry powder or a prepared solution.

  • Solid Spills (Powder): Do not dry sweep. Causality: Dry sweeping aerosolizes the H335 irritant, bypassing standard PPE and contaminating the HVAC system. Instead, cover the powder with a damp absorbent pad to dissolve and trap the salt, then wipe inward.

  • Liquid Spills (Solution): Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads) to prevent spreading.

  • Collection & Disposal: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the affected surface with copious amounts of water and a mild laboratory detergent to neutralize and remove residual amine salts.

SpillResponse Spill Spill Detected Assess Assess Extent: Solid vs. Solution Spill->Assess Ventilate Ensure Ventilation (Fume Hood On) Assess->Ventilate Sweep Solid: Damp Wipe (Avoid Dust) Ventilate->Sweep If Solid Absorb Liquid: Use Inert Absorbent Ventilate->Absorb If Liquid Waste Transfer to Hazardous Waste Sweep->Waste Absorb->Waste Clean Wash Area with Soap & Water Waste->Clean

Fig 2: Immediate spill response and containment pathway for hazardous laboratory chemicals.

Waste Disposal Plan: Do not pour solutions of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride down the drain. All solid waste (contaminated gloves, paper towels, empty vials) and liquid waste (buffers, organic solvent mixtures) must be segregated into clearly labeled, compatible hazardous waste containers. Disposal must be executed via licensed hazardous waste incineration in accordance with local, state, and federal environmental regulations.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment, General requirements." U.S. Department of Labor. Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.